molecular formula C9H13NO3S B169298 4-Isopropoxybenzenesulfonamide CAS No. 100861-05-0

4-Isopropoxybenzenesulfonamide

Cat. No.: B169298
CAS No.: 100861-05-0
M. Wt: 215.27 g/mol
InChI Key: YXCVEVBSFYRSMF-UHFFFAOYSA-N
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Description

4-Isopropoxybenzenesulfonamide is a chemical building block of interest in medicinal chemistry and pharmaceutical research. Sulfonamide derivatives are a privileged scaffold in drug discovery, known for their ability to interact with a variety of biological targets. Researchers value this compound for its isopropoxy substituent, which can influence the molecule's lipophilicity, metabolic stability, and overall pharmacokinetic profile. It serves as a key synthetic intermediate for the development of more complex molecules, particularly in the exploration of enzyme inhibitors. Its mechanism of action is not inherent but is derived from the final compound it helps create; benzenesulfonamide cores are frequently found in agents that modulate carbonic anhydrases, proteases, and other enzyme families. This compound is supplied For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use. Note: The specific applications, research value, and mechanism of action mentioned are illustrative and based on the general properties of benzenesulfonamide compounds . The exact characteristics and research uses for 4-Isopropoxybenzenesulfonamide itself must be confirmed through scientific literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propan-2-yloxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-7(2)13-8-3-5-9(6-4-8)14(10,11)12/h3-7H,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCVEVBSFYRSMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Isopropoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the viable synthetic pathways for 4-isopropoxybenzenesulfonamide, a key intermediate in pharmaceutical and agrochemical research. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing practical application, mechanistic understanding, and robust experimental design.

Introduction to 4-Isopropoxybenzenesulfonamide

4-Isopropoxybenzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents, including antibacterial, diuretic, and hypoglycemic drugs. The isopropoxy substituent modifies the lipophilicity and metabolic profile of the parent molecule, making it a valuable moiety for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of its synthesis is therefore critical for the efficient development of novel chemical entities.

Core Synthetic Strategies

Two primary and logically sound synthetic routes to 4-isopropoxybenzenesulfonamide are presented. The choice of pathway is often dictated by the availability of starting materials, scalability, and desired purity profile.

Pathway A: Convergent Synthesis via 4-Hydroxybenzenesulfonamide

This pathway is a convergent approach, building the molecule in a stepwise fashion, which allows for greater control and purification of intermediates. It commences with the readily available starting material, phenol.

Pathway B: Linear Synthesis from Isopropoxybenzene

This is a more linear approach that begins with the isopropoxy-substituted benzene ring and introduces the sulfonamide functionality in the final steps. This route can be more efficient if isopropoxybenzene is a readily accessible and cost-effective starting material.

Visualizing the Synthetic Pathways

The following diagrams illustrate the two core synthetic routes to 4-isopropoxybenzenesulfonamide.

Synthesis_Pathway_A Phenol Phenol Intermediate1 4-Hydroxybenzenesulfonyl Chloride Phenol->Intermediate1 Chlorosulfonic Acid Intermediate2 4-Hydroxybenzenesulfonamide Intermediate1->Intermediate2 Ammonia Product 4-Isopropoxybenzenesulfonamide Intermediate2->Product Isopropylating Agent (e.g., 2-bromopropane)

Caption: Pathway A: Convergent synthesis of 4-isopropoxybenzenesulfonamide starting from phenol.

Synthesis_Pathway_B Isopropoxybenzene Isopropoxybenzene Intermediate3 4-Isopropoxybenzenesulfonyl Chloride Isopropoxybenzene->Intermediate3 Chlorosulfonic Acid Product 4-Isopropoxybenzenesulfonamide Intermediate3->Product Ammonia

Caption: Pathway B: Linear synthesis of 4-isopropoxybenzenesulfonamide starting from isopropoxybenzene.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for each synthetic pathway. These protocols are designed to be self-validating, with in-process checks and purification steps to ensure the integrity of the final product.

Pathway A: Step-by-Step Synthesis from Phenol

This pathway leverages the commercially available starting material 4-hydroxybenzenesulfonamide, or it can be synthesized from phenol in two steps.

Step 1: Synthesis of 4-Hydroxybenzenesulfonyl Chloride

The electrophilic aromatic substitution of phenol with chlorosulfonic acid is a well-established method for the preparation of sulfonyl chlorides.[1]

  • Materials: Phenol, Chlorosulfonic Acid, Dichloromethane.

  • Procedure:

    • In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for acidic gases.

    • Charge the flask with chlorosulfonic acid and cool it to 0-5 °C in an ice bath.

    • Slowly add phenol dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The 4-hydroxybenzenesulfonyl chloride will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 4-Hydroxybenzenesulfonamide

The amination of the sulfonyl chloride is typically achieved by reaction with an excess of ammonia.[2][3][4]

  • Materials: 4-Hydroxybenzenesulfonyl Chloride, Concentrated Ammonium Hydroxide.

  • Procedure:

    • In a fume hood, add the crude 4-hydroxybenzenesulfonyl chloride portion-wise to an excess of ice-cold concentrated ammonium hydroxide with vigorous stirring.

    • A precipitate of 4-hydroxybenzenesulfonamide will form.

    • Continue stirring for 1-2 hours at room temperature to ensure complete reaction.

    • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from hot water or an ethanol/water mixture to afford pure 4-hydroxybenzenesulfonamide.

Step 3: Isopropylation of 4-Hydroxybenzenesulfonamide

The final step involves the Williamson ether synthesis to introduce the isopropoxy group.

  • Materials: 4-Hydroxybenzenesulfonamide, 2-Bromopropane (or Isopropyl Iodide), Potassium Carbonate (or another suitable base), Acetone (or another polar aprotic solvent).

  • Procedure:

    • To a solution of 4-hydroxybenzenesulfonamide in acetone, add potassium carbonate.

    • Heat the mixture to reflux with stirring.

    • Slowly add 2-bromopropane to the refluxing mixture.

    • Continue refluxing for 4-6 hours, monitoring the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-isopropoxybenzenesulfonamide.

Pathway B: Step-by-Step Synthesis from Isopropoxybenzene

This pathway is more direct if the starting material, isopropoxybenzene, is readily available.

Step 1: Synthesis of 4-Isopropoxybenzenesulfonyl Chloride

Similar to Pathway A, this step involves an electrophilic aromatic substitution with chlorosulfonic acid.

  • Materials: Isopropoxybenzene, Chlorosulfonic Acid.

  • Procedure:

    • In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet.

    • Charge the flask with chlorosulfonic acid and cool it to 0-5 °C.

    • Slowly add isopropoxybenzene to the stirred chlorosulfonic acid, maintaining a low temperature.

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • The 4-isopropoxybenzenesulfonyl chloride will separate as an oil or solid.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude sulfonyl chloride.

Step 2: Synthesis of 4-Isopropoxybenzenesulfonamide

The final step is the amination of the sulfonyl chloride.

  • Materials: 4-Isopropoxybenzenesulfonyl Chloride, Concentrated Ammonium Hydroxide.

  • Procedure:

    • In a fume hood, add the crude 4-isopropoxybenzenesulfonyl chloride to an excess of ice-cold concentrated ammonium hydroxide with vigorous stirring.

    • A precipitate of 4-isopropoxybenzenesulfonamide will form.

    • Stir the mixture for 1-2 hours at room temperature.

    • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent to obtain the final product.

Data Presentation: Comparison of Synthetic Routes

ParameterPathway A (from Phenol)Pathway B (from Isopropoxybenzene)
Starting Material PhenolIsopropoxybenzene
Number of Steps 32
Key Intermediates 4-Hydroxybenzenesulfonyl Chloride, 4-Hydroxybenzenesulfonamide4-Isopropoxybenzenesulfonyl Chloride
Potential Advantages Readily available and inexpensive starting material; allows for isolation and purification of intermediates.Fewer steps, potentially higher overall yield if starting material is available.
Potential Challenges Longer overall synthesis time; potential for side reactions during isopropylation.The sulfonation of isopropoxybenzene may yield isomeric byproducts that require careful purification.

Conclusion

The synthesis of 4-isopropoxybenzenesulfonamide can be effectively achieved through two primary pathways. The choice between the convergent approach starting from phenol (Pathway A) and the linear approach from isopropoxybenzene (Pathway B) will depend on factors such as the cost and availability of starting materials, desired scale of production, and the purification capabilities at hand. Both routes employ well-understood and robust chemical transformations, providing a solid foundation for the production of this valuable chemical intermediate.

References

  • Google Patents. (n.d.). Preparation method and technology of 4-isopropyl benzene sulfonyl chloride.
  • ResearchGate. (2016). How to synthesis 4-formylbenzenesulfonamide practically? Retrieved from [Link]

  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Retrieved from [Link]

  • PubMed. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-hydroxybenzenesulfonamide.
  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride.
  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-Hydroxythiobenzamide.
  • EPO. (2017). PROCESS FOR PREPARING 4-[[(BENZOYL)AMINO]SULPHONYL]BENZOYL CHLORIDES AND PREPARATION OF ACYLSULPHAMOYLBENZAMIDES. Retrieved from [Link]

  • PubChem. (n.d.). 4-Propoxybenzenesulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). Phenol c-alkylation process.
  • PubChem. (n.d.). 4-Amino-N-hydroxybenzenesulfonamide. Retrieved from [Link]

Sources

Introduction: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(propan-2-yloxy)benzene-1-sulfonyl chloride: Synthesis, Reactivity, and Applications

4-(propan-2-yloxy)benzene-1-sulfonyl chloride, also widely known as 4-isopropoxybenzenesulfonyl chloride, is an organic compound of significant interest to the scientific community, particularly those in drug discovery and materials science.[1] As a bifunctional molecule, its chemical behavior is dominated by the interplay between the electron-donating isopropoxy group and the highly electrophilic sulfonyl chloride moiety attached to a stable benzene ring. This unique electronic arrangement makes it a valuable intermediate for introducing the 4-isopropoxybenzenesulfonyl group into a wide array of molecular scaffolds.

The primary utility of this reagent lies in its ability to react readily with nucleophiles—most notably amines and alcohols—to form stable sulfonamides and sulfonate esters, respectively.[2] These functional groups are prevalent in a vast range of biologically active compounds, agrochemicals, and dyes, underscoring the importance of 4-(propan-2-yloxy)benzene-1-sulfonyl chloride as a key synthetic intermediate.[3][4] This guide provides a comprehensive overview of its properties, synthesis, core reactivity, and practical applications, grounded in established chemical principles and field-proven methodologies.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and analytical characteristics is fundamental to its effective use in a research setting.

Physicochemical Properties

The key properties of 4-(propan-2-yloxy)benzene-1-sulfonyl chloride are summarized below. The compound typically appears as a colorless to pale yellow liquid or solid, a variance often dependent on its purity.[1] It is sensitive to moisture, hydrolyzing to the corresponding sulfonic acid, and is thus typically handled with care to prevent degradation and the release of corrosive hydrochloric acid.[1][5]

PropertyValueSource
IUPAC Name 4-(propan-2-yloxy)benzene-1-sulfonyl chlorideInternal
Synonyms 4-Isopropoxybenzenesulfonyl chloride[1]
CAS Number 98995-40-5[1]
Molecular Formula C₉H₁₁ClO₂SInternal
Molecular Weight 218.70 g/mol [6]
Appearance Colorless to pale yellow liquid or solid[1]
Solubility Soluble in organic solvents (e.g., dichloromethane, ether); insoluble in water[5]
Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of the compound after synthesis or before use. The following data represents typical findings.

TechniqueKey Signals and InterpretationSource
IR Spectroscopy Strong characteristic absorption bands for the sulfonyl chloride group (S=O stretches) are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[7]
¹³C NMR Spectral data available from sources like PubChem can be used for structural confirmation.[6]
Mass Spectrometry (GC-MS) Key fragment ions include m/z values of 183 (M-Cl) and 203.[6]

Synthesis: The Chlorosulfonation of Isopropoxybenzene

The most direct and industrially favored method for preparing 4-(propan-2-yloxy)benzene-1-sulfonyl chloride is through the electrophilic chlorosulfonation of isopropoxybenzene (phenyl isopropyl ether).[8] This reaction leverages the robust and well-understood mechanism of electrophilic aromatic substitution.

Mechanistic Rationale and Experimental Causality

The synthesis involves treating isopropoxybenzene with a potent chlorosulfonating agent, most commonly chlorosulfonic acid (ClSO₃H), which often serves as both the reagent and the solvent.[8]

  • Regioselectivity: The isopropoxy group is an activating, ortho, para-directing group. The bulky nature of the isopropyl substituent provides significant steric hindrance at the ortho positions, thereby favoring the substitution of the chlorosulfonyl group (-SO₂Cl) at the para position. This steric control is a key factor in achieving high yields of the desired 4-substituted isomer.

  • Reaction Control: The chlorosulfonation reaction is highly exothermic. From an experimental standpoint, maintaining a low temperature (typically 0-5 °C) during the addition of the substrate to the chlorosulfonic acid is critical.[8] This prevents thermal runaway and minimizes the formation of undesired byproducts, such as diphenyl sulfones, which can arise from further reaction of the product with the starting material.[9]

  • Work-up Procedure: Upon completion, the reaction mixture is cautiously quenched by pouring it onto crushed ice. This serves two purposes: it hydrolyzes the excess chlorosulfonic acid and precipitates the water-insoluble product, allowing for its separation from the aqueous acidic phase. The crude product is then typically extracted with an organic solvent, washed, and purified.

Synthesis Pathway Diagram

Synthesis_Pathway Figure 1: Synthesis of 4-(propan-2-yloxy)benzene-1-sulfonyl chloride cluster_reactants Reactants cluster_products Products Isopropoxybenzene Isopropoxybenzene Reaction Electrophilic Aromatic Substitution (Low Temperature) Isopropoxybenzene->Reaction Substrate ChlorosulfonicAcid Chlorosulfonic Acid (ClSO₃H) ChlorosulfonicAcid->Reaction Reagent & Solvent Product 4-(propan-2-yloxy)benzene- 1-sulfonyl chloride HCl HCl (byproduct) Reaction->Product Reaction->HCl

Caption: Synthesis via electrophilic chlorosulfonation of isopropoxybenzene.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure for the laboratory-scale synthesis of the title compound.

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (4.0 eq.) and cool the flask to 0 °C in an ice-water bath.

    • Rationale: Using an excess of chlorosulfonic acid ensures the reaction goes to completion and serves as the solvent. The inert atmosphere prevents the ingress of atmospheric moisture, which would hydrolyze both the reagent and the product.

  • Substrate Addition: Slowly add isopropoxybenzene (1.0 eq.) dropwise via the dropping funnel to the stirred chlorosulfonic acid over a period of 1-2 hours. Maintain the internal temperature below 5 °C throughout the addition.

    • Rationale: The slow, controlled addition is crucial for managing the exothermic nature of the reaction and ensuring high regioselectivity for the para-isomer.[8]

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours to ensure the reaction is complete.

  • Quenching: Carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. A solid precipitate or an oily layer should form.

    • Scientist's Note: This step must be performed in a well-ventilated fume hood, as large volumes of HCl gas are evolved. The quenching is highly exothermic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether) (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

    • Rationale: The bicarbonate wash is essential to remove acidic impurities. The final brine wash helps to remove bulk water from the organic layer before drying.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization if it is a solid.

Core Reactivity and Key Applications

The synthetic utility of 4-(propan-2-yloxy)benzene-1-sulfonyl chloride stems from the high reactivity of the sulfonyl chloride functional group toward a broad range of nucleophiles.

Synthesis of Sulfonamides

The reaction with primary or secondary amines is one of the most important applications, yielding sulfonamides. This reaction is fundamental in medicinal chemistry.[10] The general reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of HCl, which is typically scavenged by a base (e.g., pyridine, triethylamine) added to the reaction mixture.

Representative Workflow: Sulfonamide Synthesis

Workflow Figure 2: General workflow for sulfonamide synthesis Start Start: 4-(propan-2-yloxy)benzene- 1-sulfonyl chloride + Amine (R-NH2) + Base (e.g., Pyridine) Step1 Dissolve reactants in aprotic solvent (e.g., DCM, THF) Start->Step1 Step2 Stir at 0 °C to RT (Monitor by TLC/LC-MS) Step1->Step2 Step3 Aqueous Work-up: - Dilute with solvent - Wash with dilute acid - Wash with water/brine Step2->Step3 Step4 Dry organic layer (e.g., Na2SO4) Step3->Step4 Step5 Concentrate under reduced pressure Step4->Step5 Step6 Purify crude product (Crystallization or Column Chromatography) Step5->Step6 End Final Product: N-substituted Sulfonamide Step6->End

Caption: A typical experimental workflow for synthesizing N-substituted sulfonamides.

Detailed Experimental Protocol: Sulfonamide Synthesis
  • Setup: To a solution of a primary or secondary amine (1.0 eq.) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add a solution of 4-(propan-2-yloxy)benzene-1-sulfonyl chloride (1.1 eq.) in the same solvent dropwise.

    • Rationale: The reaction is run at 0 °C initially to control any exotherm. The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Anhydrous conditions are necessary to prevent hydrolysis of the sulfonyl chloride.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and wash with 1M HCl to remove the excess base. Follow with washes of water and brine.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: The resulting crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. 4-(propan-2-yloxy)benzene-1-sulfonyl chloride is a hazardous chemical and must be handled with appropriate precautions.

  • Hazards: The compound is corrosive and causes severe skin burns and eye damage.[6] It is a lachrymator and is harmful if inhaled. Contact with water or moisture leads to the liberation of corrosive hydrogen chloride gas.[1]

  • Handling: Always handle this reagent inside a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory and includes chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from water and incompatible materials such as strong bases and alcohols. For long-term storage, keeping the container under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Unused or quenched material should be treated as hazardous waste.

Conclusion

4-(propan-2-yloxy)benzene-1-sulfonyl chloride is a highly valuable and versatile reagent in synthetic chemistry. Its straightforward, high-yield synthesis and the predictable reactivity of its sulfonyl chloride group make it an indispensable tool for researchers. The ability to readily form sulfonamide and sulfonate ester linkages provides a reliable pathway to complex molecules with potential applications in pharmacology, agriculture, and materials science. Adherence to rigorous experimental and safety protocols, as outlined in this guide, is paramount to leveraging the full synthetic potential of this important chemical intermediate.

References

  • Google Patents. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
  • Google Patents. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride.
  • PrepChem.com. Synthesis of 4-chlorobenzenesulfonyl chloride. [Link]

  • Google Patents. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride.
  • PubChem. 4-(Propan-2-yl)benzene-1-sulfonyl chloride. [Link]

  • Google Patents. CN105753751A - High-purity benzene sulfonyl chloride synthetic method.
  • Organic Syntheses. Benzenesulfonyl chloride. [Link]

  • Patsnap. Preparation method of 2,4-disubstituted benzenesulfonyl chloride. [Link]

  • University of California, Irvine. Synthesis of sulfonyl chloride substrate precursors. [Link]

  • PubChem. 4-Acetylbenzenesulfonyl chloride. [Link]

  • Google Patents. Preparation method of substituted benzene sulfonyl chloride.
  • Justia Patents. Process for the preparation of aromatic sulfonyl chlorides. [Link]

  • Wikipedia. Benzenesulfonyl chloride. [Link]

  • Google Patents.
  • CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. [Link]

  • ResearchGate. Unusual directions in the reactions of [1.1.1]propellane with sulfonyl chlorides and sulfuryl chloride. [Link]

  • New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]

  • ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

Sources

4-Isopropoxybenzenesulfonamide molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure and Properties of 4-Isopropoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of 4-isopropoxybenzenesulfonamide, focusing on its molecular structure, physicochemical properties, and the analytical methodologies essential for its characterization. As a member of the sulfonamide class of compounds, understanding its precise molecular architecture is fundamental for applications in medicinal chemistry and materials science.

Core Molecular Identity and Isomerism

4-Isopropoxybenzenesulfonamide is an organic compound featuring a benzene ring substituted with a sulfonamide group and an isopropoxy group at the para (1,4) positions.

It is crucial to distinguish this molecule from its structural isomer, 4-propoxybenzenesulfonamide. While both share the same molecular formula and weight, the connectivity of the alkoxy group differs:

  • 4-Isopropoxybenzenesulfonamide: The ether linkage is via the secondary carbon of the propyl group, resulting in a branched –O-CH(CH₃)₂ moiety. Its systematic IUPAC name is 4-(propan-2-yloxy)benzenesulfonamide .

  • 4-Propoxybenzenesulfonamide: The ether linkage is via the primary carbon of the propyl group, forming a straight chain –O-CH₂CH₂CH₃ moiety.

This seemingly minor difference in branching can significantly influence the compound's three-dimensional shape, crystal packing, and ultimately, its biological activity and physical properties.

Molecular Structure and Weight

The foundational attributes of 4-isopropoxybenzenesulfonamide are its elemental composition and resultant molecular weight.

Chemical Formula and Molecular Weight

The chemical formula for 4-isopropoxybenzenesulfonamide is C₉H₁₃NO₃S .

Based on this formula, the molecular weight is calculated as follows:

  • Carbon (C): 9 × 12.011 u = 108.099 u

  • Hydrogen (H): 13 × 1.008 u = 13.104 u

  • Nitrogen (N): 1 × 14.007 u = 14.007 u

  • Oxygen (O): 3 × 15.999 u = 47.997 u

  • Sulfur (S): 1 × 32.06 u = 32.06 u

  • Total Molecular Weight: 215.27 g/mol [1]

The monoisotopic mass, which is critical for high-resolution mass spectrometry, is 215.06161445 Da [1].

Key Structural Features

The molecule's structure is an assembly of three key functional groups which dictate its chemical behavior:

  • Aromatic Core: A para-substituted benzene ring provides a rigid, planar scaffold. The electron-donating nature of the isopropoxy group (via resonance) and the strong electron-withdrawing nature of the sulfonamide group influence the ring's reactivity.

  • Sulfonamide Moiety (-SO₂NH₂): This group is a cornerstone of many pharmaceutical compounds. It is a weak acid and a potent hydrogen bond donor (via the N-H protons) and acceptor (via the sulfonyl oxygens). This dual capability is pivotal for molecular recognition and binding to biological targets.

  • Isopropoxy Group (-O-CH(CH₃)₂): This branched ether group imparts lipophilicity to the molecule, affecting its solubility and ability to cross biological membranes. The steric bulk of the isopropyl unit, compared to a linear propyl chain, can influence receptor fit and may offer protection against metabolic degradation at that site.

Caption: 2D chemical structure of 4-Isopropoxybenzenesulfonamide.

Physicochemical Properties and Data

While detailed experimental data for 4-isopropoxybenzenesulfonamide is not widely published, the properties of its close isomer, 4-propoxybenzenesulfonamide, serve as a reliable proxy for computational and many physical parameters. These properties are critical for predicting the compound's behavior in various experimental and biological systems.

PropertyValue (for 4-propoxybenzenesulfonamide)Significance in Drug Development
Molecular Formula C₉H₁₃NO₃SDefines the elemental makeup and molecular weight.[1]
Molecular Weight 215.27 g/mol Impacts diffusion rates, molar concentration calculations, and formulation.[1]
XLogP3 1.7A measure of lipophilicity; influences solubility, membrane permeability, and metabolism.[1]
Hydrogen Bond Donors 1The -NH₂ group can donate hydrogen bonds, crucial for target binding.[1]
Hydrogen Bond Acceptors 4The three oxygen atoms and the nitrogen atom can accept hydrogen bonds.[1]
Rotatable Bond Count 4Indicates molecular flexibility, which affects conformational freedom and binding affinity.[1]

A Practical Workflow for Structural Elucidation and Validation

For any newly synthesized or isolated batch of 4-isopropoxybenzenesulfonamide, a rigorous, multi-technique approach is required to confirm its identity and purity. This self-validating workflow ensures the integrity of subsequent research.

Experimental Characterization Protocol
  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight and elemental composition.

    • Methodology: High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI).

    • Expected Result: The primary goal is to detect the protonated molecule [M+H]⁺ at m/z 216.0694 or the sodiated adduct [M+Na]⁺ at m/z 238.0514. The high resolution allows for the confirmation of the molecular formula C₉H₁₃NO₃S. Fragmentation patterns can further validate the structure, with expected losses of the isopropoxy group or parts of the sulfonamide moiety.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the precise atomic connectivity and confirm the isomeric identity.

    • ¹H NMR Spectroscopy: This technique will provide definitive proof of the isopropoxy group. Key expected signals include:

      • A doublet for the six equivalent methyl protons (-CH(CH₃ )₂).

      • A septet for the single methine proton (-O-CH (CH₃)₂).

      • Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

      • A broad singlet for the two -NH₂ protons.

    • ¹³C NMR Spectroscopy: This confirms the carbon skeleton. Distinct signals for the two methyl carbons and the single methine carbon of the isopropoxy group will differentiate it from the three unique signals of an n-propoxy group.

  • Infrared (IR) Spectroscopy:

    • Objective: To identify the key functional groups present.

    • Methodology: Fourier-Transform Infrared (FTIR) spectroscopy.

    • Expected Result: Characteristic absorption bands will confirm the presence of:

      • N-H stretching (for the -NH₂ group) around 3300-3400 cm⁻¹.

      • C-H stretching (aromatic and aliphatic) around 2850-3100 cm⁻¹.

      • Asymmetric and symmetric S=O stretching (for the sulfonyl group) around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

      • C-O stretching (for the ether linkage) around 1250 cm⁻¹.

Logical Workflow for Characterization

The following diagram illustrates the logical flow for validating the structure of 4-isopropoxybenzenesulfonamide.

G cluster_synthesis Synthesis / Isolation cluster_analysis Structural Analysis cluster_validation Validation synth Putative 4-Isopropoxybenzenesulfonamide ms Mass Spectrometry (HRMS) synth->ms nmr NMR Spectroscopy (¹H, ¹³C) synth->nmr ir IR Spectroscopy synth->ir mw_confirm Molecular Weight & Formula Confirmed? ms->mw_confirm connectivity_confirm Isomeric Structure & Connectivity Confirmed? nmr->connectivity_confirm fg_confirm Functional Groups Confirmed? ir->fg_confirm final Structurally Validated 4-Isopropoxybenzenesulfonamide mw_confirm->final connectivity_confirm->final fg_confirm->final

Caption: A self-validating workflow for the structural elucidation of a target molecule.

Conclusion

4-Isopropoxybenzenesulfonamide is a distinct chemical entity defined by its C₉H₁₃NO₃S formula and a molecular weight of 215.27 g/mol . Its structure, characterized by a para-substituted benzene ring bearing a sulfonamide and a branched isopropoxy group, provides a foundation for its potential applications. The specific arrangement of the isopropoxy moiety is a critical structural detail that differentiates it from its n-propoxy isomer, influencing its physicochemical properties. Rigorous analytical validation through mass spectrometry, NMR, and IR spectroscopy is essential to confirm its identity and purity, ensuring the reliability of any subsequent scientific investigation.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70789, 4-Methoxybenzenesulfonamide. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21978067, 4-Propoxybenzenesulfonamide. Available: [Link]

Sources

solubility of 4-Isopropoxybenzenesulfonamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-Isopropoxybenzenesulfonamide in Organic Solvents

Abstract

Solubility is a critical physicochemical parameter that dictates the developability and application of active pharmaceutical ingredients (APIs) and chemical intermediates. This technical guide provides a comprehensive framework for understanding, determining, and modeling the solubility of 4-isopropoxybenzenesulfonamide in organic solvents. Recognizing the current scarcity of publicly available experimental data for this specific compound, this document serves as a foundational resource for researchers. It details the gold-standard experimental methodologies for solubility determination, explores powerful thermodynamic models for data correlation, and provides field-proven insights into the underlying principles governing the dissolution process. The protocols and theoretical discussions are designed to be self-validating, empowering scientists in drug development and process chemistry to generate and interpret high-quality solubility data.

Introduction: The Critical Role of Solubility

4-Isopropoxybenzenesulfonamide is an aromatic sulfonamide derivative, a class of compounds of significant interest in medicinal chemistry and materials science, often serving as key building blocks in the synthesis of more complex molecules.[1][2] The physical properties of such intermediates have a profound impact on their practical application, influencing reaction kinetics, purification strategies (such as crystallization), and formulation of final products.[3]

Among these properties, solubility is paramount. In the context of drug development, the solubility of an API directly influences its bioavailability and therapeutic efficacy. For a chemical intermediate, solubility in various organic solvents is the cornerstone of process design, dictating solvent selection for synthesis, extraction, and purification. An incomplete understanding of solubility can lead to suboptimal process conditions, reduced yields, and challenges in achieving desired purity.

This guide provides the necessary theoretical and practical foundation for a comprehensive characterization of the solubility of 4-isopropoxybenzenesulfonamide.

Physicochemical Profile: 4-Isopropoxybenzenesulfonamide

A foundational understanding of the molecule is essential before delving into its solubility characteristics.

  • Chemical Name: 4-Isopropoxybenzenesulfonamide

  • Molecular Formula: C₉H₁₃NO₃S

  • Molecular Weight: 215.27 g/mol

  • Chemical Structure:

The structure features a benzene ring, a sulfonamide group (-SO₂NH₂), and an isopropoxy group (-OCH(CH₃)₂). The sulfonamide group can act as a hydrogen bond donor and acceptor, while the ether oxygen is a hydrogen bond acceptor. These features suggest that solubility will be highly dependent on the solvent's ability to engage in hydrogen bonding and its overall polarity.

Experimental Solubility Determination: The Shake-Flask Method

The isothermal equilibrium shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the compound's saturation point at equilibrium.[4]

Rationale and Causality of the Shake-Flask Protocol

The core principle is to create a saturated solution, where the rate of the solid dissolving into the solvent equals the rate of the dissolved solute precipitating back into the solid phase. This dynamic equilibrium represents the maximum amount of solute a solvent can hold at a given temperature and pressure. Using an excess of the solid compound is critical as it ensures that this saturation point is reached and maintained.[5] Monitoring the concentration over time provides a self-validating system, confirming that true equilibrium, not a supersaturated or unsaturated state, has been achieved.[4]

Detailed Experimental Protocol
  • Preparation: Add an excess amount of solid 4-isopropoxybenzenesulfonamide to a series of sealed, glass vials, each containing a known volume of the desired organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, 1-octanol).

    • Expert Insight: The "excess" should be visually apparent throughout the experiment to guarantee saturation. A starting point is to add enough solid so that its volume is roughly 5-10% of the solvent volume.

  • Equilibration: Place the sealed vials in a constant-temperature orbital shaker or water bath set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.). Agitate the vials at a constant, moderate speed.[6]

    • Expert Insight: The agitation ensures efficient mixing, maximizing the solid-liquid surface area and accelerating the time to reach equilibrium. The process can take anywhere from 24 to 72 hours depending on the compound and solvent system.[7][8]

  • Equilibrium Verification (Self-Validation): At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the vials to rest in the thermal bath for at least 2 hours for the undissolved solid to sediment.[9]

  • Sample Collection and Phase Separation: Carefully withdraw a small aliquot from the clear supernatant of each vial. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial.[5]

    • Expert Insight: This step is critical. Filtration removes all microscopic undissolved particles, which would otherwise lead to an overestimation of solubility. The filtration should be done quickly and preferably at the experimental temperature to prevent precipitation due to temperature changes.

  • Quantification: Accurately dilute the filtered sample with a suitable mobile phase and determine the concentration of 4-isopropoxybenzenesulfonamide using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is considered to be at equilibrium when the concentration values from consecutive time points (e.g., 48 and 72 hours) are statistically identical (e.g., within ±5%).[4]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_analysis 5. Data Analysis A Add excess solid to solvent in vials B Agitate at constant temperature (T) A->B C Sample at T1, T2, T3 (e.g., 24, 48, 72h) B->C D Sediment solid C->D E Filter supernatant (e.g., 0.22 µm) D->E F Dilute filtrate E->F G Analyze via validated HPLC method F->G H Conc(T2) ≈ Conc(T3)? G->H H->B No I Equilibrium Solubility Determined H->I Yes J Continue Equilibration G cluster_models Thermodynamic Modeling cluster_outputs Calculated Parameters ExpData Experimental Data (Solubility 'x' at various 'T') Apelblat Modified Apelblat Eq. ln(x) = A + B/T + C·ln(T) ExpData->Apelblat VantHoff van't Hoff Plot ln(x) vs. 1/T ExpData->VantHoff Params Model Parameters (A, B, C) Apelblat->Params Thermo Thermodynamic Properties (ΔH°, ΔS°, ΔG°) VantHoff->Thermo

Figure 2: Relationship between Experimental Data and Thermodynamic Models.

Conclusion

This technical guide establishes a robust framework for the systematic study of the solubility of 4-isopropoxybenzenesulfonamide in organic solvents. While specific experimental data for this compound remains to be published, the detailed protocol for the isothermal shake-flask method provides a clear and reliable path for its determination. Furthermore, the application of thermodynamic models such as the modified Apelblat and van't Hoff equations allows for a deeper understanding of the dissolution process, transforming raw data into actionable thermodynamic parameters. This combined experimental and modeling approach is indispensable for researchers in drug development and chemical process design, enabling informed solvent selection, effective purification strategies, and successful formulation development.

References

  • Google Patents. (2023). EP4288412A1 - Modulators of protein phosphatase 2a (pp2a) and methods using same.
  • Google Patents. (n.d.). US7622583B2 - Heteroaryl sulfonamides and CCR2.
  • Ansari, M. J., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Polymers, 13(16), 2748.
  • Google Patents. (n.d.). TW200922568A - N-(2(hetaryl)aryl)arylsulfonamides and N-(2(hetaryl)hetaryl)arylsulfonamides.
  • Google Patents. (n.d.). US 7,622,583 B2 - Heteroaryl sulfonamides and CCR2. Retrieved from [Link]

  • The British Medical Journal. (1946). SOLUBILITY OF SULPHONAMIDES. The BMJ, 1(4436), 55.
  • Wikipedia. (n.d.). Van 't Hoff equation. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2022). Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2020). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • Chemistry LibreTexts. (2021). 9.6: Temperature Dependence of Equilibrium Constants - the van 't Hoff Equation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023).
  • Chulalongkorn University. (n.d.). Structural modification of 4'-aminochalcones as α-glucosidase inhibitors. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • ResearchGate. (2020). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). The parameters of "Apelblat model (A, B and C)" along with R 2 and % RMSDs for ECT in various "PEG-400 + water" combinations (m) d. Retrieved from [Link]

  • SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 51(1), 47-55.
  • Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(4), 36-40.
  • Taylor & Francis Online. (n.d.). van 't Hoff equation – Knowledge and References. Retrieved from [Link]

  • PubMed. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 74(8), 849-54.
  • Royal Society of Chemistry. (n.d.).
  • Allen Overseas. (n.d.). Van't Hoff Factor| Definition, Formula & Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • ResearchGate. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Retrieved from [Link]

  • Google Patents. (2023). EP4288414A1 - Substituted cyclic modulators of protein phosphatase 2a (pp2a) and methods using same.

Sources

Methodological & Application

Synthesis of N-Substituted 4-Isopropoxybenzenesulfonamide Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Sulfonamide Scaffold in Modern Drug Discovery

The sulfonamide functional group, a cornerstone in medicinal chemistry, continues to be a privileged scaffold in the design of therapeutic agents. Its unique electronic and steric properties allow for a wide range of biological activities, from antibacterial and antiviral to anticancer and anti-inflammatory applications. The N-substituted benzenesulfonamide motif, in particular, offers a synthetically accessible framework for generating diverse chemical libraries with finely tuned pharmacological profiles. This guide provides a detailed exploration of the synthesis of N-substituted 4-isopropoxybenzenesulfonamide derivatives, a class of compounds with significant potential in drug development. The 4-isopropoxy substituent provides a valuable lipophilic handle that can enhance membrane permeability and modulate protein-ligand interactions.

This document will detail the key synthetic transformations, provide step-by-step experimental protocols, and discuss critical aspects of characterization and troubleshooting, grounded in established chemical principles and supported by authoritative literature.

Strategic Overview of the Synthetic Pathway

The synthesis of N-substituted 4-isopropoxybenzenesulfonamide derivatives is typically approached through a two-stage process. The first stage involves the preparation of the key intermediate, 4-isopropoxybenzenesulfonyl chloride, from commercially available isopropoxybenzene. The second stage encompasses the diversification of this intermediate through its reaction with a variety of primary or secondary amines to yield the target N-substituted sulfonamides. An alternative approach involves the initial synthesis of the parent 4-isopropoxybenzenesulfonamide, followed by N-alkylation.

Synthesis_Workflow A Isopropoxybenzene C 4-Isopropoxybenzenesulfonyl Chloride A->C Chlorosulfonation B Chlorosulfonic Acid B->C E N-Substituted 4-Isopropoxybenzenesulfonamide C->E Sulfonamide Formation G 4-Isopropoxybenzenesulfonamide C->G Ammonolysis D Primary/Secondary Amine (R1R2NH) D->E F Ammonia F->G G->E N-Alkylation H Alkyl Halide (R-X) H->E

Figure 1: General synthetic workflows for N-substituted 4-isopropoxybenzenesulfonamide derivatives.

Part 1: Synthesis of the Key Intermediate: 4-Isopropoxybenzenesulfonyl Chloride

The preparation of 4-isopropoxybenzenesulfonyl chloride is a critical first step. The most direct method is the electrophilic aromatic substitution of isopropoxybenzene with chlorosulfonic acid. This reaction must be carefully controlled to prevent side reactions and ensure a high yield of the desired product. The following protocol is adapted from a similar synthesis of 4-isopropylbenzenesulfonyl chloride[1].

Experimental Protocol 1: Synthesis of 4-Isopropoxybenzenesulfonyl Chloride

Materials:

  • Isopropoxybenzene

  • Chlorosulfonic acid

  • Anhydrous sodium sulfate (optional, as a catalyst to suppress side reactions)[1]

  • Ice

  • Deionized water

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add isopropoxybenzene (1.0 eq). If desired, add a catalytic amount of anhydrous sodium sulfate (e.g., 0.1 eq)[1].

  • Cooling: Cool the reaction flask to 0-5 °C using an ice-water bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Vigorous stirring is essential during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This step should be performed in a well-ventilated fume hood as HCl gas is evolved.

  • Extraction: Once the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-isopropoxybenzenesulfonyl chloride. The product can be used in the next step without further purification or can be purified by vacuum distillation or recrystallization if necessary.

Part 2: Synthesis of N-Substituted 4-Isopropoxybenzenesulfonamides

With the sulfonyl chloride in hand, the synthesis of the target sulfonamides can be achieved through two primary routes: direct reaction with an amine or a two-step sequence involving the formation of the primary sulfonamide followed by N-alkylation.

Route A: Direct Sulfonamidation with Amines

This is the most common and straightforward method, involving the reaction of 4-isopropoxybenzenesulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol 2: General Procedure for the Synthesis of N-Aryl-4-isopropoxybenzenesulfonamide

Materials:

  • 4-Isopropoxybenzenesulfonyl chloride

  • Substituted aniline or other primary/secondary amine (1.0-1.2 eq)

  • Pyridine or triethylamine (as base and/or solvent)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: To a solution of the amine (1.0 eq) in DCM or THF in a round-bottom flask, add pyridine or triethylamine (1.5-2.0 eq).

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C and add a solution of 4-isopropoxybenzenesulfonyl chloride (1.0 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup: Dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Route B: N-Alkylation of 4-Isopropoxybenzenesulfonamide
Experimental Protocol 3: N-Alkylation of 4-Isopropoxybenzenesulfonamide

Materials:

  • 4-Isopropoxybenzenesulfonamide (synthesized by reacting the sulfonyl chloride with ammonia)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) (1.5-2.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) (as solvent)

  • Water

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • Reaction Setup: To a solution of 4-isopropoxybenzenesulfonamide (1.0 eq) in DMF or ACN, add powdered potassium carbonate or potassium hydroxide (1.5-2.0 eq).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 eq) to the suspension and stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-8 hours. Monitor the reaction by TLC.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Data Presentation: Key Reaction Parameters

EntryAmine/Alkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePyridineDCMRT685-95
24-ChloroanilineTriethylamineTHFRT880-90
3BenzylaminePyridineDCMRT590-98
4Benzyl Bromide (from primary sulfonamide)K₂CO₃DMF50475-85
5Ethyl Iodide (from primary sulfonamide)KOHACNRT670-80

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Characterization of N-Substituted 4-Isopropoxybenzenesulfonamides

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following are expected spectroscopic data for a representative compound, N-phenyl-4-isopropoxybenzenesulfonamide.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.7-7.8 (d, 2H, Ar-H ortho to SO₂), ~7.2-7.4 (m, 5H, N-phenyl-H), ~6.8-6.9 (d, 2H, Ar-H ortho to O-iPr), ~4.5-4.7 (septet, 1H, CH of iPr), ~1.3-1.4 (d, 6H, CH₃ of iPr). The N-H proton signal may be broad and its chemical shift can vary.

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~162 (C-O), ~130-140 (quaternary Ar-C), ~129 (Ar-C), ~125 (Ar-C), ~120 (Ar-C), ~115 (Ar-C), ~71 (CH of iPr), ~22 (CH₃ of iPr).

  • IR (KBr, cm⁻¹): ~3250-3300 (N-H stretch), ~1330-1350 (asymmetric SO₂ stretch), ~1150-1170 (symmetric SO₂ stretch), ~1250 (C-O stretch).

  • Mass Spectrometry (ESI-MS): Calculated m/z for C₁₅H₁₇NO₃S, found [M+H]⁺.

Troubleshooting and Mechanistic Insights

Troubleshooting Start Problem Observed A Low Yield in Sulfonamide Formation Start->A B Incomplete Reaction Start->B C Formation of Bis-sulfonated Product (with primary amines) Start->C Sol1 Ensure anhydrous conditions. Use freshly distilled solvents and reagents. A->Sol1 Sol2 Increase reaction time or temperature. Check activity of the amine (purity, pKa). B->Sol2 Sol3 Use a larger excess of the primary amine. Alternatively, add the sulfonyl chloride slowly to the amine solution. C->Sol3

Figure 2: Troubleshooting common issues in sulfonamide synthesis.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Sulfonyl chlorides are highly susceptible to hydrolysis to the corresponding sulfonic acid, which is unreactive towards amines. Therefore, the use of dry glassware, anhydrous solvents, and an inert atmosphere is crucial for high yields.

  • Choice of Base: A non-nucleophilic base such as pyridine or triethylamine is used to scavenge the HCl produced during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive. Using the amine itself as the base is possible but requires at least two equivalents of the amine.

  • Slow Addition: The slow addition of the sulfonyl chloride to the amine solution helps to control the reaction exotherm and can minimize the formation of undesired side products, such as the bis-sulfonated product when using primary amines.

Conclusion

The synthesis of N-substituted 4-isopropoxybenzenesulfonamide derivatives is a robust and versatile process that allows for the creation of diverse molecular libraries for drug discovery and development. By carefully controlling the reaction conditions for the synthesis of the key 4-isopropoxybenzenesulfonyl chloride intermediate and its subsequent reaction with various amines, researchers can efficiently generate a wide array of compounds for biological screening. The protocols and insights provided in this guide serve as a comprehensive resource for scientists engaged in the synthesis and exploration of this important class of molecules.

References

  • Synthesis of N-Phenyl-p-toluenesulfonamide under Solvent-Free Conditions. Journal of Chemical Education, 2008, 85 (11), 1557. [Link]

  • N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids. Synthetic Communications, 2004, 34 (2), 347-353. [Link]

  • Preparation method and technology of 4-isopropyl benzene sulfonyl chloride. Chinese Patent CN102633695A, published August 15, 2012.
  • Synthetic, infrared, 1H and 13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides. Zeitschrift für Naturforschung A, 2006, 61(11), 587-594. [Link]

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 2019, 84(6), 3715-3724. [Link]

  • Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. The Journal of Organic Chemistry, 2023, 88(12), 7607-7614. [Link]

Sources

Application Notes and Protocols for 4-Isopropoxybenzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Sulfonamide Scaffold and the Potential of 4-Isopropoxybenzenesulfonamide

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities. Since the discovery of the antibacterial properties of prontosil, the sulfonamide scaffold has been a privileged structure in drug discovery, leading to the development of diuretics, antidiabetics, anticonvulsants, and anti-inflammatory agents. The enduring success of sulfonamides lies in their synthetic tractability and their ability to act as effective bioisosteres and pharmacophores that can engage in key interactions with biological targets.

This document provides a detailed guide to the medicinal chemistry applications of a specific, yet underexplored, member of this family: 4-Isopropoxybenzenesulfonamide . While extensive research has been conducted on the broader class of benzenesulfonamides, this guide will focus on the unique potential of the 4-isopropoxy substitution. The isopropoxy group, a moderately lipophilic and sterically bulky moiety, can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent sulfonamide. It can enhance membrane permeability, modulate metabolic stability, and provide specific steric interactions within a target's binding site, potentially leading to improved potency and selectivity.

These application notes will provide a comprehensive overview of the synthesis, potential biological applications, and detailed protocols for utilizing 4-isopropoxybenzenesulfonamide as a versatile building block in drug discovery campaigns.

Chemical Properties and Synthesis

Chemical Structure and Properties

  • IUPAC Name: 4-(propan-2-yloxy)benzenesulfonamide

  • Molecular Formula: C9H13NO3S

  • Molecular Weight: 215.27 g/mol

  • Appearance: Expected to be a white to off-white crystalline solid.

The 4-isopropoxybenzenesulfonamide structure combines a primary sulfonamide group, crucial for its potential interactions with various enzymes, and a para-substituted isopropoxy group on the benzene ring. This substitution pattern is key to its potential utility in medicinal chemistry.

Synthetic Protocol: A Two-Step Approach from 4-Isopropoxyphenol

The synthesis of 4-isopropoxybenzenesulfonamide can be reliably achieved through a two-step process starting from the commercially available 4-isopropoxyphenol. This protocol is designed to be robust and scalable for laboratory use.

Step 1: Synthesis of 4-Isopropoxybenzenesulfonyl Chloride

This step involves the chlorosulfonation of 4-isopropoxyphenol.

Materials:

  • 4-Isopropoxyphenol

  • Chlorosulfonic acid

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-isopropoxyphenol (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add chlorosulfonic acid (3-4 equivalents) dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-isopropoxybenzenesulfonyl chloride, which can be used in the next step without further purification.

Step 2: Amination of 4-Isopropoxybenzenesulfonyl Chloride

This step converts the sulfonyl chloride to the desired sulfonamide.

Materials:

  • 4-Isopropoxybenzenesulfonyl chloride (from Step 1)

  • Ammonium hydroxide (concentrated solution)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Protocol:

  • Dissolve the crude 4-isopropoxybenzenesulfonyl chloride in DCM or THF in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an excess of concentrated ammonium hydroxide solution dropwise with vigorous stirring.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 4-isopropoxybenzenesulfonamide.

Diagram of Synthetic Workflow

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination A 4-Isopropoxyphenol C Reaction at 0°C to RT A->C B Chlorosulfonic Acid B->C D Quenching and Extraction C->D E 4-Isopropoxybenzenesulfonyl Chloride D->E G Reaction at 0°C to RT E->G Intermediate F Ammonium Hydroxide F->G H Extraction and Purification G->H I 4-Isopropoxybenzenesulfonamide H->I

Caption: A two-step synthesis of 4-isopropoxybenzenesulfonamide.

Potential Medicinal Chemistry Applications and Structure-Activity Relationship (SAR) Insights

While specific biological data for 4-isopropoxybenzenesulfonamide is not yet widely published, its structural features suggest several promising avenues for investigation in medicinal chemistry, based on the known activities of related benzenesulfonamide derivatives.

1. Carbonic Anhydrase Inhibition

The primary sulfonamide group is a classic zinc-binding pharmacophore, making 4-isopropoxybenzenesulfonamide a prime candidate for inhibition of carbonic anhydrases (CAs). CAs are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.

SAR Insights:

  • The unsubstituted sulfonamide moiety is critical for coordinating with the zinc ion in the active site of CAs.

  • The 4-isopropoxy group can be explored for its ability to interact with hydrophobic pockets within the enzyme's active site, potentially leading to isoform-selective inhibition. The size and shape of the isopropoxy group, compared to smaller alkoxy groups like methoxy or ethoxy, could provide a basis for enhanced selectivity.

Protocol for In Vitro Carbonic Anhydrase Inhibition Assay:

  • Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) and a suitable substrate (e.g., 4-nitrophenyl acetate).

  • Compound Preparation: Prepare a stock solution of 4-isopropoxybenzenesulfonamide in DMSO and create a dilution series.

  • Assay: In a 96-well plate, add the CA enzyme, the test compound at various concentrations, and initiate the reaction by adding the substrate.

  • Data Acquisition: Measure the rate of hydrolysis of the substrate by monitoring the increase in absorbance of the product (4-nitrophenolate) at 400 nm using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

2. As a Scaffold for Kinase Inhibitors

The benzenesulfonamide scaffold is present in several approved kinase inhibitors. The sulfonamide group can act as a hydrogen bond donor and acceptor, while the aromatic ring can participate in pi-stacking interactions within the ATP-binding pocket of kinases.

SAR Insights:

  • The 4-isopropoxy group can be oriented towards hydrophobic regions of the kinase active site.

  • The primary sulfonamide can be further derivatized to introduce additional functionalities that can form specific interactions with the target kinase, enhancing potency and selectivity.

Diagram of a General Kinase Inhibitor Discovery Workflow

G A Virtual Screening of 4-Isopropoxybenzenesulfonamide Analogs B Synthesis of a Focused Library A->B C In Vitro Kinase Inhibition Assays B->C D Hit Identification (IC50 < 10 µM) C->D E Lead Optimization (SAR Studies) D->E F In Vivo Efficacy Studies E->F

Caption: Workflow for kinase inhibitor discovery.

3. Antibacterial Agents

The foundational discovery of sulfonamides was as antibacterial agents that inhibit dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

SAR Insights:

  • The p-amino group is typically crucial for antibacterial activity, as it mimics the natural substrate, p-aminobenzoic acid (PABA). 4-Isopropoxybenzenesulfonamide lacks this amino group, suggesting it may not be a potent direct antibacterial agent in this class.

  • However, the scaffold can be modified. For instance, the isopropoxy group could be replaced with or accompanied by other functional groups to explore novel interactions with bacterial targets.

Data Presentation: A Hypothetical Case Study

To illustrate the potential of 4-isopropoxybenzenesulfonamide, the following table presents hypothetical IC50 data against two human carbonic anhydrase isoforms, comparing it to a standard inhibitor, acetazolamide. This data is for illustrative purposes to guide experimental design.

CompoundhCA II IC50 (nM)hCA IX IC50 (nM)Selectivity Index (hCA II / hCA IX)
Acetazolamide12250.48
4-Isopropoxybenzenesulfonamide 50 15 3.33

In this hypothetical scenario, 4-isopropoxybenzenesulfonamide demonstrates a moderate potency but a favorable selectivity towards hCA IX, a tumor-associated isoform, highlighting the potential for the isopropoxy group to confer isoform selectivity.

Conclusion and Future Directions

4-Isopropoxybenzenesulfonamide represents a promising, yet underexplored, scaffold for medicinal chemistry research. Its straightforward synthesis and the unique properties of the isopropoxy group make it an attractive starting point for the design of novel inhibitors for a range of biological targets, particularly metalloenzymes like carbonic anhydrases and kinases.

Future research should focus on:

  • Systematic Biological Screening: Evaluating the activity of 4-isopropoxybenzenesulfonamide against a broad panel of enzymes and receptors to identify novel biological targets.

  • Structure-Activity Relationship Studies: Synthesizing a library of analogs with modifications to the isopropoxy group (e.g., varying the alkyl chain length and branching) and the sulfonamide moiety to probe for improved potency and selectivity.

  • Computational Modeling: Utilizing molecular docking and other in silico methods to predict binding modes and guide the design of next-generation derivatives.

By leveraging the foundational knowledge of sulfonamide chemistry and embracing the unique structural features of 4-isopropoxybenzenesulfonamide, researchers can unlock new opportunities in the development of novel therapeutic agents.

References

  • This section would be populated with actual references to scientific literature and patents that support the claims made in the text. As this is a generated document based on inferred potential, specific literature for 4-isopropoxybenzenesulfonamide is not available. The references would typically include seminal papers on sulfonamide chemistry, reviews on carbonic anhydrase and kinase inhibitors, and synthetic methodology papers.

Application Notes & Protocols: The Utility of 4-Isopropoxybenzenesulfonamide in the Synthesis of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The enduring challenge of antimicrobial resistance necessitates the exploration of novel synthetic scaffolds for the development of next-generation antibacterial agents. Sulfonamides, a venerable class of synthetic antimicrobials, continue to serve as a foundational pharmacophore in drug discovery. This guide provides a comprehensive technical overview and detailed protocols for the use of 4-isopropoxybenzenesulfonamide as a key building block in the synthesis of new antibacterial candidates. We will explore the synthesis of the core intermediate, its subsequent derivatization, and the evaluation of the resulting compounds, with a focus on the underlying chemical principles and the strategic rationale for experimental design. The isopropoxy moiety is specifically highlighted as a modulator of lipophilicity, a critical parameter influencing a drug's pharmacokinetic and pharmacodynamic profile.

Introduction: The Rationale for 4-Alkoxybenzenesulfonamides

Sulfonamide antibiotics have been a cornerstone of antibacterial therapy for decades. Their mechanism of action, the competitive inhibition of dihydropteroate synthase (DHPS), targets a metabolic pathway essential for bacterial survival but absent in humans, providing a desirable therapeutic window.[1] The core structure, a substituted benzenesulfonamide, is amenable to extensive chemical modification, allowing for the fine-tuning of its antibacterial spectrum and pharmacological properties.

The introduction of an alkoxy group, such as the isopropoxy group at the para-position of the benzene ring, serves a strategic purpose. Lipophilicity is a key determinant of a molecule's ability to permeate bacterial cell membranes.[2][3] By increasing the lipophilic character of the sulfonamide scaffold, the isopropoxy group can potentially enhance the compound's transport into the bacterial cell, leading to higher intracellular concentrations and improved efficacy. This guide provides the necessary protocols to leverage this principle, starting from the synthesis of the key precursor, 4-isopropoxybenzenesulfonyl chloride.

Core Mechanism of Action: The Sulfonamide Pharmacophore

Sulfonamides act as structural analogs of p-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes the conversion of PABA into dihydropteroic acid, a precursor to folic acid. Folic acid, in its reduced form (tetrahydrofolate), is an essential cofactor for the synthesis of purines and pyrimidines, the building blocks of DNA.[4][5]

By competitively binding to the active site of DHPS, sulfonamides halt the folic acid synthesis pathway. This depletes the bacterial cell of essential nucleic acid precursors, inhibiting growth and replication. This mode of action is bacteriostatic rather than bactericidal, meaning it stops bacteria from multiplying but does not kill them outright.[1][6][7] The host's immune system is then responsible for clearing the static bacterial population.

DHPS_Inhibition cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Inhibition Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydrofolate Dihydrofolate DHPS->Dihydrofolate Product Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate via Dihydrofolate Reductase DNA DNA Precursors (Purines, Pyrimidines) Tetrahydrofolate->DNA Sulfonamide 4-Isopropoxybenzenesulfonamide Derivative Sulfonamide->DHPS Competitive Inhibitor

Figure 1: Mechanism of sulfonamide action via competitive inhibition of DHPS.

Synthetic Workflow: From Precursor to Bioactive Candidate

The development of novel antibacterial agents from 4-isopropoxybenzenesulfonamide follows a logical and structured workflow. This process begins with the synthesis of the key electrophilic intermediate, which is then coupled with a nucleophilic partner (typically an amine-containing heterocycle) to form the final sulfonamide derivative. Subsequent purification, characterization, and biological evaluation are critical steps to validate the synthesis and assess antibacterial efficacy.

synthesis_workflow start Starting Material (Isopropoxybenzene) step1 Protocol 1: Synthesis of 4-Isopropoxy- benzenesulfonyl Chloride start->step1 intermediate Key Intermediate step1->intermediate step2 Protocol 2: Synthesis of N-Heterocyclic Sulfonamide Derivative intermediate->step2 product Crude Product step2->product step3 Purification (Recrystallization/ Chromatography) product->step3 pure_product Pure Compound step3->pure_product step4 Structural Characterization (NMR, IR, MS) pure_product->step4 step5 Protocol 3: In Vitro Antibacterial Screening (MIC Assay) pure_product->step5 data Biological Data (MIC Values) step5->data end Hit Compound Identification data->end

Figure 2: Overall workflow from precursor synthesis to biological evaluation.

Experimental Protocols

Protocol 1: Synthesis of 4-Isopropoxybenzenesulfonyl Chloride

Rationale: This protocol describes the chlorosulfonation of isopropoxybenzene. The reaction is an electrophilic aromatic substitution, where chlorosulfonic acid acts as the electrophile. The isopropoxy group is an ortho-, para-director, but the bulky nature of both the isopropoxy group and the incoming sulfonyl chloride group sterically favors substitution at the para-position. This procedure is adapted from established methods for the synthesis of analogous alkoxy-substituted benzenesulfonyl chlorides.[8]

Materials:

Reagent/Solvent Formula M.W. ( g/mol ) Quantity Moles
Isopropoxybenzene C₉H₁₂O 136.19 13.62 g 0.10
Chlorosulfonic Acid HSO₃Cl 116.52 35.0 g (20.2 mL) 0.30
Dichloromethane (DCM) CH₂Cl₂ 84.93 100 mL -

| Crushed Ice | H₂O | 18.02 | 200 g | - |

Procedure:

  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube.

  • Add isopropoxybenzene (0.10 mol) and dichloromethane (100 mL) to the flask.

  • Cool the reaction mixture to 0 °C using an ice-salt bath.

  • Scientist's Note: Maintaining a low temperature is critical to minimize the formation of side products, particularly the disulfonated product and polymeric materials.

  • Slowly add chlorosulfonic acid (0.30 mol) dropwise via the dropping funnel over a period of 60-90 minutes, ensuring the internal temperature does not rise above 5 °C. Vigorous stirring is essential.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • CAUTION: This step must be performed in a well-ventilated fume hood with extreme care. Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with stirring. Chlorosulfonic acid reacts violently with water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer (DCM).

  • Wash the organic layer with cold water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (1 x 50 mL) to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, 4-isopropoxybenzenesulfonyl chloride, can be used directly in the next step or purified by recrystallization from a suitable solvent like hexane.

Protocol 2: Synthesis of N-(Pyrimidin-2-yl)-4-isopropoxybenzenesulfonamide

Rationale: This protocol details the nucleophilic substitution reaction between the synthesized 4-isopropoxybenzenesulfonyl chloride and an amine, in this case, 2-aminopyrimidine. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride.[9][10] Pyridine is used as a base to quench the HCl gas that is formed during the reaction, driving the equilibrium towards the product.[11] 2-Aminopyrimidine is chosen as it is a common scaffold in clinically used sulfa drugs (e.g., sulfadiazine).

reaction_scheme cluster_products r1 4-Isopropoxybenzenesulfonyl Chloride plus + catalyst Pyridine (Base) -----------------> CH₂Cl₂ (Solvent) Room Temp r2 2-Aminopyrimidine p1 N-(Pyrimidin-2-yl)-4-isopropoxybenzenesulfonamide catalyst->p1

Figure 3: Reaction scheme for the synthesis of the target sulfonamide.

Materials:

Reagent/Solvent Formula M.W. ( g/mol ) Quantity Moles
4-Isopropoxybenzenesulfonyl Chloride C₉H₁₁ClO₃S 234.70 2.35 g 0.01
2-Aminopyrimidine C₄H₅N₃ 95.10 0.95 g 0.01
Pyridine C₅H₅N 79.10 1.58 g (1.6 mL) 0.02
Dichloromethane (DCM) CH₂Cl₂ 84.93 50 mL -

| 1M Hydrochloric Acid | HCl | 36.46 | 50 mL | - |

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-aminopyrimidine (0.01 mol) and pyridine (0.02 mol) in 50 mL of dichloromethane.

  • Stir the solution at room temperature.

  • Add a solution of 4-isopropoxybenzenesulfonyl chloride (0.01 mol) in 10 mL of DCM dropwise over 15 minutes.

  • Scientist's Note: A slight exotherm may be observed. The formation of a white precipitate (pyridinium hydrochloride) indicates the reaction is proceeding.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2 x 25 mL) to remove excess pyridine, followed by water (1 x 25 mL), and finally with saturated sodium chloride (brine) solution (1 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude solid product can be purified by recrystallization from an ethanol/water mixture to yield the pure N-(pyrimidin-2-yl)-4-isopropoxybenzenesulfonamide.

Protocol 3: In Vitro Antibacterial Screening (MIC Determination)

Rationale: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This protocol uses the broth microdilution method, a standardized and widely accepted technique for determining the MIC of novel compounds.

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the synthesized sulfonamide derivative in dimethyl sulfoxide (DMSO).

  • Bacterial Culture: Inoculate a loopful of the test bacterium (e.g., Staphylococcus aureus ATCC 25923 or Escherichia coli ATCC 25922) into a tube of Mueller-Hinton Broth (MHB). Incubate at 37 °C until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain the final inoculum of ~1.5 x 10⁶ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the stock solution (appropriately diluted to the starting concentration) to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

  • Scientist's Note: This creates a concentration gradient of the test compound. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).

Data Presentation and Interpretation

The antibacterial activity of newly synthesized compounds should be quantified and presented clearly. A table comparing the MIC values against both Gram-positive and Gram-negative bacteria is standard practice.

Table 1: Hypothetical Antibacterial Activity of a 4-Isopropoxybenzenesulfonamide Derivative

Compound Test Organism Gram Stain MIC (µg/mL)
N-(pyrimidin-2-yl)-4-isopropoxybenzenesulfonamide S. aureus ATCC 25923 Positive 16
E. coli ATCC 25922 Negative 64
Sulfamethoxazole (Control) S. aureus ATCC 25923 Positive 8

| | E. coli ATCC 25922 | Negative | 32 |

Interpretation: The hypothetical data suggests that the synthesized compound possesses moderate antibacterial activity, with greater potency against the Gram-positive S. aureus. The higher MIC against E. coli is common for many compounds, potentially due to the less permeable outer membrane of Gram-negative bacteria. The isopropoxy group likely contributes to the compound's ability to cross the bacterial membrane, and further structural modifications could be explored to improve potency and broaden the spectrum of activity.

References

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved January 25, 2026, from [Link]

  • Open RN. (n.d.). 3.10 Sulfonamides – Nursing Pharmacology. Retrieved January 25, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. Retrieved January 25, 2026, from [Link]

  • Chemguide. (n.d.). Reaction between acyl chlorides and amines. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant. Retrieved January 25, 2026, from [Link]

  • MDPI. (2021). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Retrieved January 25, 2026, from [Link]

  • WisTech Open. (n.d.). 3.9 Sulfonamides – Nursing Pharmacology. Retrieved January 25, 2026, from [Link]

  • YouTube. (2023, October 16). An amine on reaction with benzenesulphonyl chloride produces a compound insoluble in alkaline solution. Retrieved January 25, 2026, from [Link]

  • Preprints.org. (2024, August 26). Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. Retrieved January 25, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. Retrieved January 25, 2026, from [Link]

  • Pharmacy 180. (n.d.). Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses. Retrieved January 25, 2026, from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved January 25, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Influence of lipophilicity on the antibacterial activity of polymyxin derivatives and on their ability to act as potentiators of rifampicin. Retrieved January 25, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Retrieved January 25, 2026, from [Link]

  • YouTube. (2021, February 19). # CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Retrieved January 25, 2026, from [Link]

Sources

protocols for molecular docking of 4-Isopropoxybenzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: High-Fidelity Molecular Docking Protocols for 4-Isopropoxybenzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, field-proven protocol for conducting molecular docking studies on 4-isopropoxybenzenesulfonamide derivatives, a chemical class of significant interest for its potent inhibition of carbonic anhydrase (CA) enzymes. Moving beyond a simple checklist, this guide elucidates the scientific rationale behind each step, ensuring methodological robustness and result reliability. We will detail the complete workflow from protein and ligand preparation to simulation, result analysis, and crucial protocol validation using AutoDock Vina, a widely cited and accessible docking software.[1] The objective is to equip researchers with a self-validating system to accurately predict binding affinities and interaction modes, thereby accelerating structure-based drug design efforts against key therapeutic targets like human Carbonic Anhydrase II.

Introduction: The Rationale for Docking Sulfonamides

The sulfonamide functional group (–SO₂NH₂) is a cornerstone of medicinal chemistry, forming the basis for a wide array of antibacterial, diuretic, and anticancer agents.[2][3] Derivatives of 4-isopropoxybenzenesulfonamide are a subset of this class that have shown particular promise as inhibitors of human carbonic anhydrases (hCAs).[4][5] These zinc-containing metalloenzymes are pivotal in physiological processes like pH regulation and are validated therapeutic targets for diseases ranging from glaucoma to cancer.[6][7]

The primary inhibitory mechanism of benzenesulfonamides involves the coordination of the sulfonamide nitrogen to the catalytic Zn²⁺ ion in the hCA active site, displacing a catalytic water molecule.[8][9] Molecular docking is an indispensable computational technique that simulates this interaction, predicting the binding pose and affinity of a ligand within a protein's active site.[3][10] A well-executed docking protocol can screen virtual libraries, prioritize lead candidates, and provide structural hypotheses for mechanism-of-action studies, significantly reducing the time and cost of drug discovery.[11] This guide establishes a robust protocol specifically tailored for this important class of inhibitors.

The Molecular Docking Workflow: A Conceptual Overview

At its core, molecular docking is a two-part problem: first, a search algorithm explores the conformational space of the ligand within the binding site, and second, a scoring function estimates the binding affinity for each generated pose.[10] Our protocol is designed to systematically address each phase to produce scientifically sound results.

G PDB 1. Select & Download Receptor PDB PrepProt 2. Prepare Receptor (Remove H₂O, Add Hydrogens) PDB->PrepProt PrepLig 3. Prepare Ligand (Generate 3D, Minimize Energy) PrepProt->PrepLig Grid 4. Define Binding Site (Grid Box Generation) PrepLig->Grid Dock 5. Run Docking (AutoDock Vina) Grid->Dock Analyze 6. Analyze Results (Binding Energy & Poses) Dock->Analyze Visualize 7. Visualize Interactions (H-Bonds, Hydrophobic, etc.) Analyze->Visualize Validate 8. Protocol Validation (Re-docking, RMSD) Visualize->Validate

Caption: High-level workflow for a molecular docking experiment.

Materials and Software

This protocol relies on freely available or commonly used software in the computational chemistry field.

ComponentDescriptionSource / Example
Protein Data Bank (PDB) A repository for 3D structural data of large biological molecules. Used to obtain the receptor structure.
Docking Software The core engine for performing the docking simulation. This protocol uses AutoDock Vina for its speed and accuracy.[12]
Preparation Suite Tools required to prepare receptor and ligand files into the correct format (PDBQT) with proper charges and atom types.
Molecular Visualizer Essential for viewing protein structures, defining the binding site, and analyzing the final docked poses.,
Ligand Structure Source A database or drawing tool to obtain the 2D or 3D structure of the 4-isopropoxybenzenesulfonamide derivatives., ChemDraw, MarvinSketch[3]
Computational Hardware A standard multi-core workstation (Linux, macOS, or Windows with WSL) is sufficient for docking individual or small sets of ligands.N/A

Detailed Experimental Protocol

This protocol will use human Carbonic Anhydrase II (hCA II) as the target receptor, a well-characterized protein for which numerous sulfonamide inhibitor structures exist. We will use the crystal structure with PDB ID: 3IAI as our example.[13]

Part 1: Receptor Preparation

The goal of this stage is to clean the raw PDB file and convert it into a format suitable for docking, ensuring correct protonation and charge assignment.

  • Obtain Receptor Structure: Download the PDB file for 3IAI from the RCSB PDB.

  • Clean the PDB File:

    • Rationale: PDB files often contain non-essential molecules like water, co-solvents, and multiple protein chains that can interfere with the docking process.[3][14]

    • Action: Open 3IAI.pdb in a molecular visualizer or text editor. Remove all water molecules (records starting with HOH). For this structure, retain only Chain A, which represents the protein monomer. Save this cleaned structure as 3IAI_protein.pdb.

  • Prepare the Receptor in AutoDock Tools (ADT):

    • Rationale: The docking algorithm requires the protein to be in the PDBQT format, which includes partial charges (Gasteiger charges in this case) and atom types. Adding only polar hydrogens is crucial for correctly identifying potential hydrogen bond donors and acceptors.

    • Action: a. Launch ADT. b. Go to File > Read Molecule and open 3IAI_protein.pdb. c. Go to Edit > Hydrogens > Add. Select Polar only and click OK. d. Go to Edit > Charges > Compute Gasteiger. e. Go to Grid > Macromolecule > Choose. Select 3IAI_protein to prepare it as the rigid receptor. f. Save the prepared file: File > Save > Write PDBQT. Name it 3IAI_receptor.pdbqt.

Part 2: Ligand Preparation

Here, we convert our 4-isopropoxybenzenesulfonamide derivative into a 3D, energy-minimized PDBQT file.

  • Obtain Ligand Structure:

    • Rationale: A high-quality, low-energy 3D conformation is the necessary starting point for the ligand.[2]

    • Action: Draw the 4-isopropoxybenzenesulfonamide structure in a chemical drawing program or download it from a database like PubChem. Save it in a 3D format like .mol2 or .sdf.

  • Prepare Ligand in AutoDock Tools:

    • Rationale: Similar to the receptor, the ligand needs assigned charges, defined rotatable bonds, and conversion to the PDBQT format. ADT automatically detects rotatable bonds, which is critical for flexible ligand docking.

    • Action: a. In ADT, go to Ligand > Input > Open and select your ligand file. b. ADT will automatically compute Gasteiger charges and detect the ligand's root and rotatable bonds. c. Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.

Part 3: Docking Simulation with AutoDock Vina

This phase involves defining the search space and running the docking calculation.

  • Define the Binding Site (Grid Box):

    • Rationale: The grid box defines the three-dimensional space where Vina will search for binding poses. Its size and location are critical parameters. The box should be large enough to encompass the entire active site, including nearby flexible side chains, but not so large as to waste computational effort.[15] For hCA II, the box must be centered on the catalytic zinc ion.

    • Action (in ADT): a. With 3IAI_receptor.pdbqt loaded, go to Grid > Grid Box.... b. A box will appear around the protein. Adjust the Center Grid Box coordinates to center it on the active site. For 3IAI, the catalytic Zinc (ZN) atom provides the ideal center. The coordinates are approximately: x=14.5, y=23.5, z=29.0. c. Adjust the dimensions (Number of points in each dimension) to create a box that comfortably encloses the active site cavity. A size of 22 x 22 x 22 Å is a good starting point. d. Record the center coordinates and size values. You do not need to save the grid files for Vina.

  • Create a Configuration File:

    • Rationale: Vina uses a simple text file to specify the input files and docking parameters.

    • Action: Create a text file named conf.txt with the following content:

    • Expert Insight: The exhaustiveness parameter controls the thoroughness of the search.[15] The default is 8, but for final, high-quality results, increasing it to 16 or 32 is recommended to improve the chances of finding the true energy minimum.

  • Run AutoDock Vina:

    • Action: Open a terminal or command prompt, navigate to your working directory, and execute the following command: vina --config conf.txt

Results Analysis and Protocol Validation

The trustworthiness of any protocol hinges on its validation and the correct interpretation of its output.[14][16]

Analysis of Docking Output
  • Binding Affinity: The docking_log.txt file contains a table of binding affinities (in kcal/mol) for the top predicted poses. The most negative value represents the strongest predicted binding.

  • Interaction Poses: The docking_results.pdbqt file contains the 3D coordinates of the top binding poses.

  • Visualization:

    • Rationale: Numerical scores are insufficient. Visual inspection is mandatory to determine if the predicted binding mode is chemically sensible.

    • Action: Load 3IAI_receptor.pdbqt and docking_results.pdbqt into PyMOL or Chimera.

    • Check for Key Interactions: For a sulfonamide inhibiting hCA II, the most critical interaction is the coordination of the sulfonamide group with the active site Zn²⁺ ion.[8] Also, look for hydrogen bonds with key residues like Thr199 and hydrophobic interactions within the cavity.[8] A successful pose will exhibit these features.

G Ligand 4-Isopropoxy- benzenesulfonamide SO2NH Sulfonamide Group Ligand->SO2NH contains Isopropoxy Isopropoxy Group Ligand->Isopropoxy contains Zn Zn²⁺ Ion SO2NH->Zn Coordinates to (Primary Interaction) Thr199 Thr199 SO2NH->Thr199 H-Bonds with HydrophobicPocket Hydrophobic Pocket (Val121, Leu198, etc.) Isopropoxy->HydrophobicPocket Fits into

Caption: Key molecular interactions for sulfonamide inhibitors in the hCA II active site.

Protocol Validation: The Self-Validating System

A docking protocol must be able to reproduce experimental results before it can be trusted for novel predictions.

  • Procedure: Re-docking the Co-crystallized Ligand

    • The 3IAI PDB structure contains a co-crystallized sulfonamide inhibitor (acetazolamide).

    • Extract this ligand from the original PDB file and prepare it as a separate native_ligand.pdbqt file using the same ligand preparation steps.

    • Dock this native_ligand.pdbqt back into the 3IAI_receptor.pdbqt using the identical docking protocol (conf.txt).

    • Analysis: Compare the top-ranked docked pose of the native ligand with its original crystallographic position. This is quantified by calculating the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

    • Success Criterion: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[14]

Validation ParameterDescriptionSuccess Threshold
RMSD (Re-docking) Root Mean Square Deviation between docked pose and crystallographic pose of the native ligand.< 2.0 Å

Achieving a low RMSD in this validation step builds confidence that the protocol's predictions for novel 4-isopropoxybenzenesulfonamide derivatives are trustworthy.

Conclusion

This application note has detailed a rigorous and validated protocol for the molecular docking of 4-isopropoxybenzenesulfonamide derivatives against carbonic anhydrase. By integrating careful preparation, optimized simulation parameters, and a mandatory validation step, this workflow provides a reliable framework for researchers in drug discovery. Adherence to this protocol will ensure that the generated structural insights are not merely computational artifacts but are grounded in established biophysical principles, enabling more informed decisions in the design of novel therapeutics.

References

  • CD ComputaBio. (2023). Docking Software for Drug Development. Labinsights. [Link]

  • Egbujor, M. C., et al. (2023). 4-benzenesulfonamides; biological study, DFT, molecular docking, and ADMET predictions. Beni-Suef University Journal of Basic and Applied Sciences, 12(1), 93. [Link]

  • Sarojini, K., & Krishnan, H. (2012). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics, 22(3), 175-184. [Link]

  • ResearchGate. (n.d.). Validation of the docking protocol. [Link]

  • Zhang, Y., et al. (2019). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Molecules, 24(13), 2418. [Link]

  • Scripps Research. (n.d.). AutoDock Vina. [Link]

  • Khan, A. A., et al. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. BMC Chemistry, 10(1), 20. [Link]

  • Barman, P., et al. (2021). DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. International Journal of Current Pharmaceutical Research, 13(4), 93-97. [Link]

  • Rudra, S., et al. (2021). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. Molecules, 26(17), 5323. [Link]

  • Ferreira, L. G., et al. (2023). Molecular Docking and Target-Specific Binding Profiles of Benzosuberane-Based Compounds. ChemistryOpen, 12(10), e202300128. [Link]

  • Xu, L., et al. (2024). QSAR analysis and molecular docking studies of aryl sulfonamide derivatives as Mcl-1 inhibitors and the influence of structure and chirality on the inhibitory activity. SAR and QSAR in Environmental Research, 35(1), 59-83. [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of the Turkish Chemical Society Section A: Chemistry, 8(3), 859-870. [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissDock. [Link]

  • Kumar, P. P., et al. (2012). Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands. Bioinformation, 8(14), 651-655. [Link]

  • The Vina-Docking Community. (n.d.). Basic docking. AutoDock Vina Documentation. [Link]

  • Zhang, Y., et al. (2019). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. PubMed. [Link]

  • Schrödinger. (n.d.). Physics-based Software Platform for Molecular Discovery & Design. [Link]

  • Zhang, Y., et al. (2019). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. PMC - NIH. [Link]

  • Eberhardt, J., et al. (2021). AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings. Journal of Cheminformatics, 13(1), 1-18. [Link]

  • Singh, S., et al. (2014). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. ResearchGate. [Link]

  • Wang, W., et al. (2019). Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. PubMed. [Link]

  • Forli, S., & Olson, A. J. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Link]

  • de Azevedo, W. F. Jr., & Dias, R. (2008). Analysis of Human Carbonic Anhydrase II: Docking Reliability and Receptor-Based 3D-QSAR Study. Journal of Chemical Information and Modeling, 48(2), 401-409. [Link]

  • ResearchGate. (n.d.). Five binding sites identified by the blind docking protocol using.... [Link]

  • Center for Computational Structural Biology. (n.d.). DOCKING. [Link]

  • Academia.edu. (n.d.). Molecular docking tutorial Sulfonamide-type D-Glu inhibitor docked into the MurD active site using ArgusLab. [Link]

  • Al-Balas, Q., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Scientific Reports, 12(1), 18763. [Link]

  • Wang, W., et al. (2019). Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. PMC - NIH. [Link]

  • Widowati, W., et al. (2023). Docking study and molecular dynamic approach to predicting the activity of 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid against COX-1 enzyme. Pharmacy Education, 23(4), 118-126. [Link]

  • Al-Khafaji, K., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1111-1124. [Link]

  • ResearchGate. (n.d.). Molecular docking of human carbonic anhydrase II (PDB ID: 4E3D; chain A).... [Link]

  • Imperial College London. (n.d.). A Tour of Carbonic Anhydrase. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Isopropoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of crude 4-isopropoxybenzenesulfonamide. This guide is intended for researchers, scientists, and professionals in drug development who are working with this compound and require robust, field-proven methodologies for its purification. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

Philosophical Approach to Purification

The purification of any active pharmaceutical ingredient (API) or intermediate is a critical step that directly impacts its safety and efficacy. A successful purification strategy is not a one-size-fits-all protocol but rather a well-reasoned approach based on the physicochemical properties of the target compound and its likely impurities. This guide is structured to provide a logical workflow, from understanding the impurity profile to selecting and optimizing the most appropriate purification technique.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of 4-isopropoxybenzenesulfonamide, providing concise and actionable answers.

Q1: What are the most likely impurities in my crude 4-isopropoxybenzenesulfonamide?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common synthesis involves the reaction of 4-isopropoxybenzenesulfonyl chloride with ammonia. Potential impurities can be categorized as follows:

  • Starting Materials: Unreacted 4-isopropoxybenzenesulfonyl chloride and residual ammonia.

  • Side Products:

    • 4-Isopropoxybenzenesulfonic acid: Formed by the hydrolysis of the starting sulfonyl chloride.

    • Bis(4-isopropoxyphenyl)sulfone: A potential byproduct from the synthesis of the sulfonyl chloride.

    • Di-sulfonated products: Though less common, over-reaction can lead to impurities with multiple sulfonamide groups.

  • Solvent and Reagent-Related Impurities: Residual solvents used in the synthesis and workup, as well as inorganic salts from neutralization steps.

Q2: How do I choose the best purification method for my crude sample?

A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity of your product. A general decision-making workflow is as follows:

Purification_Decision_Tree start Crude 4-Isopropoxybenzenesulfonamide recrystallization Recrystallization start->recrystallization Crystalline solid with minor impurities chromatography Column Chromatography start->chromatography Complex mixture or oily product extraction Liquid-Liquid Extraction start->extraction Presence of acidic/basic impurities high_purity High Purity Product (>99%) recrystallization->high_purity chromatography->high_purity moderate_purity Moderate Purity Product extraction->moderate_purity Preliminary cleanup moderate_purity->recrystallization moderate_purity->chromatography

Caption: Decision tree for selecting a purification method.

Q3: My compound "oils out" during recrystallization. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is often due to a high concentration of impurities or a solvent in which the compound is too soluble. To remedy this, try redissolving the oil in a larger volume of hot solvent and allowing it to cool more slowly. If the problem persists, a different solvent system may be necessary. It may also be beneficial to first perform a preliminary purification step like column chromatography to reduce the impurity load before attempting recrystallization.[1]

Troubleshooting Guide

This section provides a detailed, question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Recrystallization Issues
Problem ID Issue Probable Cause(s) Solution(s)
R-01 Low recovery of purified product. 1. Inappropriate solvent choice: The compound is too soluble in the chosen solvent, even at low temperatures.[1]2. Excessive solvent used: Too much solvent was added, preventing the solution from becoming saturated upon cooling.1. Select a less-solubilizing solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For sulfonamides, mixtures like ethanol/water or isopropanol/water can be effective.[1]2. Reduce the solvent volume by gentle heating and evaporation before cooling.
R-02 No crystal formation upon cooling. 1. Supersaturation: The solution is supersaturated, but nucleation has not initiated.[1]2. Solution is too dilute. 1. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1]2. Concentrate the solution by evaporating some of the solvent.
R-03 Product is still impure after recrystallization. 1. Ineffective solvent: The impurities have similar solubility profiles to the product in the chosen solvent.2. Cooling was too rapid: Impurities were trapped in the crystal lattice.1. Change the solvent system. Experiment with different solvents or solvent mixtures.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.
Column Chromatography Issues
Problem ID Issue Probable Cause(s) Solution(s)
C-01 Poor separation of spots on TLC and column. 1. Inappropriate mobile phase polarity: The eluent is either too polar (all compounds run at the solvent front) or not polar enough (all compounds remain at the baseline).2. Column overloading. 1. Optimize the mobile phase using TLC. A good solvent system will give your product an Rf value of ~0.3-0.4.2. Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
C-02 Streaking or tailing of the compound on the column. 1. Compound is too polar for the mobile phase. 2. Interaction with acidic silica gel. Sulfonamides can sometimes interact with the acidic surface of silica gel.1. Increase the polarity of the mobile phase gradually.2. Add a small amount of a modifier to the mobile phase, such as 0.1-1% triethylamine or acetic acid, to suppress interactions with the silica gel.
C-03 Cracked or channeled column bed. Improper packing of the column. This leads to an uneven flow of the mobile phase and poor separation.Repack the column carefully. Ensure the silica gel is uniformly settled and the bed is level before loading the sample. Both wet and dry packing methods can be effective if done correctly.[2]

Experimental Protocols

Protocol 1: Recrystallization of 4-Isopropoxybenzenesulfonamide

This protocol provides a general guideline. The optimal solvent and volumes should be determined empirically on a small scale first.

  • Solvent Selection:

    • Test the solubility of a small amount of crude material in various solvents (e.g., isopropanol, ethanol, water, ethyl acetate, and mixtures thereof) at room temperature and upon heating.

    • A suitable solvent will dissolve the compound when hot but show low solubility when cold. Ethanol/water or isopropanol/water mixtures are often good starting points for sulfonamides.

  • Dissolution:

    • Place the crude 4-isopropoxybenzenesulfonamide in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration:

    • If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.[1]

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

    • Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography of 4-Isopropoxybenzenesulfonamide

This protocol is a general guide for silica gel chromatography.

  • Mobile Phase Selection:

    • Develop a suitable mobile phase system using thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is common.

    • Aim for an Rf value of 0.3-0.4 for the desired compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.[1]

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[1][2]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the mobile phase, collecting fractions.

    • The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 4-isopropoxybenzenesulfonamide.

Data Presentation

Table 1: Predicted Solubility of 4-Isopropoxybenzenesulfonamide

Note: This table is predictive and based on the general solubility of sulfonamides and the properties of the isopropoxy group. Experimental verification is essential.

Solvent Predicted Solubility at 25 °C Predicted Solubility at Boiling Point Suitability for Recrystallization
WaterVery LowLowGood as an anti-solvent
HexaneVery LowLowGood as an anti-solvent
TolueneLowModeratePotentially suitable
DichloromethaneModerateHighLikely too soluble
Ethyl AcetateModerateHighLikely too soluble
IsopropanolModerateHighPotentially suitable, may require an anti-solvent
EthanolModerateHighPotentially suitable, may require an anti-solvent
MethanolHighVery HighLikely too soluble
AcetoneHighVery HighLikely too soluble
N,N-Dimethylformamide (DMF)Very HighVery HighUnsuitable

Visualizations

Sources

identifying and removing impurities in 4-Isopropoxybenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Isopropoxybenzenesulfonamide

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-isopropoxybenzenesulfonamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during your experimental work. As Senior Application Scientists, we aim to equip you with the necessary knowledge to identify and resolve common challenges, ensuring the integrity and purity of your final product.

I. Understanding the Synthesis: A Quick Overview

The synthesis of 4-isopropoxybenzenesulfonamide typically proceeds in two main steps: the chlorosulfonation of 4-isopropoxyphenol to form 4-isopropoxybenzenesulfonyl chloride, followed by amination to yield the desired sulfonamide. Each step presents unique challenges and potential for impurity formation.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis, providing explanations for their causes and actionable solutions.

Part A: Chlorosulfonation of 4-Isopropoxyphenol

Question 1: My chlorosulfonation reaction is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

Answer:

Incomplete chlorosulfonation is a common issue that can often be traced back to a few key factors:

  • Moisture Contamination: Chlorosulfonic acid is highly reactive with water. Any moisture in your starting materials or glassware will consume the reagent, reducing its availability for the desired reaction and leading to the formation of 4-isopropoxybenzenesulfonic acid as a significant byproduct.

    • Causality: The hydrolysis of the intermediate 4-isopropoxybenzenesulfonyl chloride is a competing reaction that is accelerated by the presence of water.[1][2][3][4]

    • Solution: Ensure all glassware is thoroughly dried, preferably in an oven, and cooled under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents and ensure your 4-isopropoxyphenol starting material is dry.[5][6]

  • Insufficient Chlorosulfonic Acid: An inadequate amount of chlorosulfonic acid will naturally lead to incomplete conversion.

    • Solution: Use a molar excess of chlorosulfonic acid. A common starting point is 2-3 equivalents relative to 4-isopropoxyphenol.

  • Low Reaction Temperature: While the reaction is exothermic and requires careful temperature control, a temperature that is too low can significantly slow down the reaction rate.

    • Solution: Monitor the reaction temperature closely. A typical range for this reaction is 0-10 °C. If the reaction is proceeding too slowly at the lower end of this range, consider allowing it to warm slightly, but not exceeding 10-15 °C to avoid side reactions.

Question 2: After quenching the reaction, I observe a significant amount of a water-soluble solid. What is this, and how can I prevent its formation?

Answer:

This water-soluble solid is likely 4-isopropoxybenzenesulfonic acid, the hydrolysis product of your desired intermediate, 4-isopropoxybenzenesulfonyl chloride.[1][2][3]

  • Causality: The sulfonyl chloride is highly susceptible to hydrolysis.[1][2][3] Quenching the reaction mixture with water or ice, if not done carefully, can lead to the hydrolysis of the product.

  • Prevention:

    • Controlled Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. This helps to dissipate the heat of quenching and minimizes localized temperature increases that can accelerate hydrolysis.

    • Extraction: Once the reaction is quenched, proceed with the extraction into a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) as quickly as possible to separate the sulfonyl chloride from the aqueous acidic phase.

Part B: Amination of 4-Isopropoxybenzenesulfonyl Chloride

Question 3: The yield of my amination reaction is low. What factors could be contributing to this?

Answer:

Low yields in the amination step can arise from several sources:

  • Purity of the Sulfonyl Chloride: If the 4-isopropoxybenzenesulfonyl chloride intermediate was not sufficiently pure and contained a significant amount of the sulfonic acid, the amination reaction will be less efficient.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure you are using a sufficient excess of the ammonia source (e.g., aqueous ammonia, ammonium hydroxide). The reaction can be monitored by Thin Layer Chromatography (TLC) to determine when the starting material has been consumed.[7]

  • Side Reactions: At elevated temperatures, the sulfonyl chloride can react with the solvent or other nucleophiles present.

    • Solution: Maintain a low reaction temperature, typically 0-5 °C, during the addition of the sulfonyl chloride to the ammonia solution.

Question 4: My final product is an off-white or colored solid. What are these colored impurities, and how can I remove them?

Answer:

Colored impurities often arise from side reactions during either the chlorosulfonation or amination steps. These can include polymeric materials or oxidation products.

  • Removal:

    • Recrystallization: This is the most effective method for removing colored impurities.[8][9][10] A suitable solvent system should be chosen where the 4-isopropoxybenzenesulfonamide has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or isopropanol-water mixtures are often good starting points for sulfonamides.[9][10]

    • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[10] The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.

III. Impurity Identification and Removal Protocols

A systematic approach to identifying and removing impurities is crucial for obtaining a high-purity final product.

Workflow for Impurity Analysis and Remediation

G cluster_0 Impurity Identification cluster_1 Purification Strategy A Crude Product B TLC Analysis A->B Initial Screen C HPLC/LC-MS Analysis B->C Quantitative Analysis D NMR Spectroscopy C->D Structural Confirmation E Recrystallization D->E Major Impurities Identified F Column Chromatography D->F Complex Mixture/ Close-eluting Impurities G Pure 4-Isopropoxybenzenesulfonamide E->G F->G

Caption: A workflow for identifying and removing impurities.

Table 1: Common Impurities and Their Identification
ImpurityFormation StageIdentification Method(s)Notes
4-IsopropoxyphenolStarting MaterialTLC, HPLC, NMRUnreacted starting material.
4-Isopropoxybenzenesulfonic AcidChlorosulfonationHPLC, NMR (in D₂O)Hydrolysis product of the sulfonyl chloride.
Di(4-isopropoxyphenyl)sulfoneChlorosulfonationHPLC, LC-MS, NMRFormed from the reaction of the sulfonyl chloride with 4-isopropoxyphenol.
Experimental Protocols

1. Thin Layer Chromatography (TLC) for Reaction Monitoring and Impurity Spotting

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.[7]

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust the polarity as needed to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.[11]

  • Interpretation: The presence of multiple spots indicates the presence of impurities. Compare the Rf value of your product to that of the starting material to monitor reaction progress.

2. Recrystallization for Purification

  • Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, water, and mixtures thereof) at room temperature and at their boiling points.[9][10] An ideal solvent will dissolve the compound when hot but not when cold.

  • Procedure:

    • Dissolve the crude 4-isopropoxybenzenesulfonamide in a minimal amount of the hot recrystallization solvent.

    • If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.[10]

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[9]

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.[9]

    • Dry the crystals under vacuum.

3. Column Chromatography for High-Purity Isolation

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A solvent system similar to that used for TLC, but with slightly lower polarity, is typically effective. Gradient elution may be necessary for complex mixtures.

  • Procedure:

    • Prepare a slurry of silica gel in the mobile phase and pack the column.

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.

    • Load the sample onto the top of the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

4. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Column: A C18 reverse-phase column is commonly used for sulfonamides.[12]

  • Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid) and a polar organic solvent like acetonitrile or methanol.[13]

  • Detection: UV detection at a wavelength where the sulfonamide has strong absorbance (e.g., 254 nm).

  • Analysis: The purity can be determined by the relative area of the product peak compared to the total area of all peaks.[11]

5. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

  • ¹H NMR: The proton NMR spectrum will provide characteristic signals for the isopropoxy group and the aromatic protons.[14][15][16] Impurities will present as additional, unassignable peaks.

  • ¹³C NMR: The carbon NMR spectrum can further confirm the structure and help identify impurities.[17]

IV. References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Mark Niemczyk. (2021, March 1). Crystallization of Sulfanilamide [Video]. YouTube. Retrieved from [Link]

  • Taylor, L. T., & Chang, H. (1996). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Isopropoxyphenol. PubChem. Retrieved from [Link]

  • Prajapati, Y. I., & Shah, D. A. (2014). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 7(1), 1-4.

  • Weisz, A., Mazzola, E. P., Matusik, J. E., & Ito, Y. (2008). Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. Journal of Chromatography A, 1200(2), 143-150.

  • ResearchGate. (2016, February 28). How to synthesis 4-formylbenzenesulfonamide practically?. Retrieved from [Link]

  • Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296.

  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide.... Retrieved from [Link]

  • Li, Y., et al. (2019). Rapid determination of sulfonamides in chicken using two-dimensional online cleanup mode with three columns coupled to liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1114-1115, 134-141.

  • Hultquist, M. E. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S. Patent and Trademark Office.

  • Global Substance Registration System. (n.d.). 4-ISOPROPOXYPHENOL. Retrieved from [Link]

  • Dasenaki, M. E., & Thomaidis, N. S. (2019). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Separations, 6(1), 11.

  • Schellenberger, V., et al. (1991). Side reactions in enzymatic peptide synthesis in organic media: effects of enzyme, solvent, and substrate concentrations. Biotechnology and Bioengineering, 38(7), 719-725.

  • The Royal Society of Chemistry. (n.d.). General experimental procedure for the sulfonylation of amines. Retrieved from a sample experimental procedure document.

  • Perkins, J. R., et al. (1996). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Analyst, 121(5), 623-627.

  • European Pharmaceutical Review. (2020, October 29). Solid-state NMR spectroscopy of drug substances and drug products. Retrieved from [Link]

  • Neal Jr, M. P. (1988). General case of the day. Sulfonamide crystallization in nonalkalinized urine. Radiographics, 8(5), 993-996.

  • Iida, H., & Hamanaka, S. (1984). U.K. Patent No. GB2135666A. London: UK Intellectual Property Office.

  • Giraud, M., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science, 19(4), 244-251.

  • SpectraBase. (n.d.). benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (2024, September 30). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from an Agilent application note.

  • Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739.

  • Martinez, J., & Bodanszky, M. (1978). Side reactions in peptide synthesis. IX. Suppression of the formation of aminosuccinyl peptides with additives. International Journal of Peptide and Protein Research, 12(5), 277-283.

  • Robertson, R. E., & Laughton, P. M. (1957). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. Canadian Journal of Chemistry, 35(11), 1319-1327.

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Isopropoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4-isopropoxybenzenesulfonamide. It provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to address challenges encountered during laboratory-scale and pilot-scale production. Our focus is on ensuring scientific integrity, safety, and reproducibility in your synthetic endeavors.

I. Introduction to the Synthesis

The synthesis of 4-isopropoxybenzenesulfonamide is a two-step process that involves the electrophilic aromatic substitution of isopropoxybenzene followed by amination. The overall reaction scheme is as follows:

Step 1: Chlorosulfonation of Isopropoxybenzene Isopropoxybenzene reacts with chlorosulfonic acid to yield 4-isopropoxybenzenesulfonyl chloride. This step is highly exothermic and requires careful temperature control.

Step 2: Amination of 4-Isopropoxybenzenesulfonyl Chloride The resulting sulfonyl chloride is then reacted with an ammonia source, typically aqueous ammonia, to produce the final product, 4-isopropoxybenzenesulfonamide.

This guide will delve into the practical aspects of each step, with a focus on scalability and troubleshooting.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the chlorosulfonation step?

A1: Temperature control is paramount. The reaction of chlorosulfonic acid with isopropoxybenzene is highly exothermic. Uncontrolled temperature can lead to the formation of unwanted side products, such as the ortho-isomer and sulfones, and can also cause charring and discoloration of the reaction mixture.[1] It is crucial to maintain the recommended temperature range throughout the addition of isopropoxybenzene.

Q2: I am observing a low yield of 4-isopropoxybenzenesulfonyl chloride. What are the possible causes?

A2: Low yields in the chlorosulfonation step can stem from several factors:

  • Incomplete reaction: Insufficient reaction time or a temperature that is too low can lead to incomplete conversion of the starting material.

  • Hydrolysis of the sulfonyl chloride: The work-up step is critical. 4-Isopropoxybenzenesulfonyl chloride is sensitive to moisture and will hydrolyze back to the sulfonic acid if exposed to water for extended periods or at elevated temperatures. The use of ice-cold water for quenching is essential.

  • Side reactions: As mentioned, elevated temperatures can promote the formation of byproducts, reducing the yield of the desired product.

Q3: My final product, 4-isopropoxybenzenesulfonamide, is an oil and won't crystallize. What should I do?

A3: "Oiling out" is a common issue in recrystallization and can be caused by several factors:

  • High impurity levels: If the crude product is highly impure, it can inhibit crystallization. Consider an additional purification step, such as column chromatography, before recrystallization.

  • Inappropriate solvent system: The chosen solvent may be too nonpolar. For sulfonamides, mixtures of ethanol-water or isopropanol-water are often effective.[2]

  • Cooling too rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes favor oil formation over crystallization.

  • Inducing crystallization: If the solution is supersaturated, crystallization may need to be initiated. This can be done by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure 4-isopropoxybenzenesulfonamide.[2]

Q4: What are the primary safety concerns when working with chlorosulfonic acid?

A4: Chlorosulfonic acid is a highly corrosive and reactive substance. Key safety precautions include:

  • Handling: Always handle chlorosulfonic acid in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[3]

  • Reaction with water: Chlorosulfonic acid reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride gas.[4] Ensure all glassware is dry and that the quenching procedure is performed carefully by adding the reaction mixture to ice, not the other way around.

  • Storage: Store chlorosulfonic acid in a cool, dry place away from incompatible materials, particularly water and alcohols.

III. Detailed Experimental Protocols

A. Step 1: Synthesis of 4-Isopropoxybenzenesulfonyl Chloride

This protocol is adapted from established methods for the chlorosulfonation of similar aromatic compounds.[5]

Materials:

  • Isopropoxybenzene

  • Chlorosulfonic acid

  • Ice

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

Procedure:

  • Set up the three-neck flask with the mechanical stirrer, dropping funnel, and thermometer. Place the flask in an ice bath.

  • Carefully charge the flask with chlorosulfonic acid (3.0 equivalents).

  • Cool the chlorosulfonic acid to 0-5 °C with stirring.

  • Slowly add isopropoxybenzene (1.0 equivalent) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The addition should take approximately 2-3 hours for larger scale reactions.

  • After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 1-2 hours to ensure the reaction goes to completion.

  • Prepare a separate large beaker with a mixture of crushed ice and water.

  • Very slowly and carefully, pour the reaction mixture onto the ice-water mixture with vigorous stirring. This quenching step is highly exothermic and will generate HCl gas; it must be performed in a well-ventilated fume hood.

  • The 4-isopropoxybenzenesulfonyl chloride will precipitate as a white solid.

  • Filter the solid product using a Buchner funnel and wash it thoroughly with cold deionized water until the filtrate is neutral to pH paper.

  • Dry the product under vacuum to a constant weight.

B. Step 2: Synthesis of 4-Isopropoxybenzenesulfonamide

Materials:

  • 4-Isopropoxybenzenesulfonyl chloride (from Step 1)

  • Aqueous ammonia (28-30%)

  • Ice

  • Deionized water

Equipment:

  • Beaker or Erlenmeyer flask

  • Magnetic stir bar and stir plate

  • Ice bath

  • Buchner funnel

Procedure:

  • In the beaker, suspend the crude 4-isopropoxybenzenesulfonyl chloride (1.0 equivalent) in a small amount of water and cool the mixture in an ice bath.

  • Slowly add an excess of cold aqueous ammonia (5-10 equivalents) to the stirred suspension. The addition should be done portion-wise to control the exothermic reaction.

  • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours.

  • The sulfonamide product will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.

  • The crude 4-isopropoxybenzenesulfonamide can be purified by recrystallization.

C. Purification by Recrystallization
  • Dissolve the crude 4-isopropoxybenzenesulfonamide in a minimal amount of hot solvent. A mixture of isopropanol and water is a good starting point.[2]

  • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove the colored impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystals of the pure product should form.

  • Once the solution has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.[2]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

IV. Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Chlorosulfonation reaction turns dark or chars - Reaction temperature is too high.- Localized overheating during the addition of isopropoxybenzene.- Ensure efficient cooling and maintain the internal temperature below 10 °C.- Add the isopropoxybenzene slowly and sub-surface if possible for better heat dissipation.
Low yield of sulfonyl chloride - Incomplete reaction.- Hydrolysis during work-up.- Formation of sulfone byproducts.- Increase the reaction time after the addition is complete.- Ensure the quenching is done quickly in a large excess of ice-water.- Maintain a low reaction temperature to minimize sulfone formation.
Final sulfonamide product is oily or has a low melting point - Presence of impurities, such as unreacted sulfonyl chloride or sulfonic acid.- "Oiling out" during recrystallization.- Ensure the sulfonyl chloride is thoroughly washed to remove any remaining acid.- Follow the recommendations in FAQ Q3 for recrystallization.
Difficult filtration of the sulfonyl chloride - The product is too fine or has an amorphous character.- Allow the quenched mixture to stir for a longer period to allow for crystal growth.- Consider adding a co-solvent like a chlorinated hydrocarbon to the reaction mixture before quenching to improve the crystal habit.[6]
Reaction does not go to completion - Insufficient amount of chlorosulfonic acid.- Low reaction temperature or short reaction time.- Use at least 3 equivalents of chlorosulfonic acid.- Ensure the reaction is stirred for the recommended time at the appropriate temperature.

V. Visualizing the Process

A. Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1 cluster_step2 Step 2 Isopropoxybenzene Isopropoxybenzene Sulfonyl_Chloride 4-Isopropoxybenzenesulfonyl Chloride Isopropoxybenzene->Sulfonyl_Chloride Step 1: Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid Sulfonamide 4-Isopropoxybenzenesulfonamide Sulfonyl_Chloride->Sulfonamide Step 2: Amination Aqueous_Ammonia Aqueous Ammonia

Caption: Overall synthetic route for 4-isopropoxybenzenesulfonamide.

B. Experimental Workflow: Chlorosulfonation

Chlorosulfonation_Workflow Start Start Setup Setup Reaction Vessel (3-neck flask, stirrer, dropping funnel, thermometer) Start->Setup Charge_CSA Charge Chlorosulfonic Acid Setup->Charge_CSA Cool_CSA Cool to 0-5 °C Charge_CSA->Cool_CSA Add_IPB Slowly Add Isopropoxybenzene (maintain T < 10 °C) Cool_CSA->Add_IPB Stir Stir for 1-2 hours at 5-10 °C Add_IPB->Stir Quench Quench Reaction Mixture in Ice-Water Stir->Quench Filter Filter Precipitate Quench->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Product Under Vacuum Wash->Dry End End: 4-Isopropoxybenzenesulfonyl Chloride Dry->End

Caption: Step-by-step workflow for the chlorosulfonation of isopropoxybenzene.

VI. References

  • A method of chlorosulfonation is carried out using sulfur trioxide. Google Patents.

  • Process for the sulfonation of benzene. Google Patents.

  • Process for the preparation of aromatic sulfonyl chlorides. Google Patents.

  • Benzenesulfonyl chloride. Organic Syntheses Procedure. [Link]

  • Sulfonamide purification process. Google Patents.

  • Preparation of sulfate esters by the reaction of chlorosulfonic acid with alkoxylated alkyl phenols. Google Patents.

  • What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange. [Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PubMed Central. [Link]

  • Sulfonation and Sulfation Processes. Chemithon. [Link]

  • Production of organic sulfonyl chlorides. Google Patents.

  • How to carry out a sulfonation reaction? ResearchGate. [Link]

  • Reaction of chlorosulfonic acid with alkoxylated alkyl phenols. Google Patents.

  • Preparation method and technology of 4-isopropyl benzene sulfonyl chloride. Google Patents.

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Mechanochemical synthesis of aromatic sulfonamides. The Royal Society of Chemistry. [Link]

  • Chlorosulfuric acid. Wikipedia. [Link]

  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry. [Link]

  • Process for the preparation of 2-hydroxybenzenesulfonamide. Google Patents.

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

  • General case of the day. Sulfonamide crystallization in nonalkalinized urine. PubMed. [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. ResearchGate. [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]

Sources

Technical Support Center: Managing Harsh Reaction Conditions in Sulfonyl Chloride Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of sulfonyl chloride synthesis. The preparation of these crucial intermediates often involves harsh reagents and sensitive reaction conditions. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you overcome common challenges, ensure reaction success, and maintain a safe laboratory environment.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategic choices and safety considerations essential for planning your synthesis.

Q1: What are the primary synthetic routes to sulfonyl chlorides, and what are their general applications?

A1: Sulfonyl chlorides are versatile reagents primarily used to form sulfonamides, sulfonates, and sulfones.[1] The choice of synthetic route depends heavily on the available starting material, substrate scope, and scale. Common methods include:

  • From Sulfonic Acids or their Salts: This is a classic and direct method, typically employing chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[2]

  • Oxidative Chlorination of Sulfur Compounds: Thiols, disulfides, and related species can be converted directly to sulfonyl chlorides using an oxidant and a chloride source.[1][2] Modern methods utilize reagents like N-chlorosuccinimide (NCS) for milder conditions.[1][3]

  • From Organometallic Reagents: Grignard reagents can react with sulfur dioxide followed by a chlorinating agent to yield the corresponding sulfonyl chloride.[1][3]

  • Sandmeyer-type Reaction: Aromatic amines can be converted to diazonium salts, which then react with sulfur dioxide in the presence of a copper catalyst to form aryl sulfonyl chlorides.[3][4] This method is particularly useful for a wide range of anilines.

  • From Sulfonyl Hydrazides: This serves as a milder alternative, where stable sulfonyl hydrazides are converted to sulfonyl chlorides using reagents like NCS.[1] This is advantageous when the target molecule is sensitive to harsher reagents.

Q2: How do I select the appropriate chlorinating agent for converting a sulfonic acid to a sulfonyl chloride?

A2: The choice of chlorinating agent is critical and depends on your substrate's sensitivity, the reaction scale, and the required purity of the final product. Each reagent has a distinct reactivity profile and generates different byproducts, which can complicate purification. The table below summarizes the most common choices.

Chlorinating AgentFormulaTypical Conditions & Co-reagentsProsCons & Causality
Thionyl Chloride SOCl₂Neat or in a non-polar solvent (e.g., DCM, Toluene), often with a catalytic amount of DMF.Volatile byproducts (SO₂, HCl) are easily removed. Cost-effective.Highly corrosive and moisture-sensitive. The DMF catalyst can form a Vilsmeier-Haack type intermediate, which is the active chlorinating species but can also lead to side reactions with sensitive functional groups.
Phosphorus Pentachloride PCl₅Neat or in a non-polar, inert solvent (e.g., CCl₄).Highly reactive, often effective for unreactive sulfonic acids.Produces solid byproducts (POCl₃, HCl) that can be difficult to remove from the product. Extremely moisture-sensitive.
Oxalyl Chloride (COCl)₂Inert solvent (e.g., DCM), often with a catalytic amount of DMF.Very reactive. Byproducts (CO, CO₂, HCl) are gaseous and easily removed.More expensive and highly toxic. The mechanism, similar to SOCl₂, involves a Vilsmeier-Haack intermediate with DMF, which can be problematic for complex molecules.
Cyanuric Chloride C₃N₃Cl₃In a suitable solvent like acetonitrile.Milder than other options, can be more selective.[2]Byproducts are solid and can require chromatographic separation. Slower reaction times.

Q3: What are the critical safety precautions when handling diazonium salt intermediates in a Sandmeyer-type reaction?

A3: Diazonium salts are notoriously unstable and require strict safety protocols. The primary hazards are their potential for explosive decomposition, especially when dry, and their sensitivity to heat, friction, and shock.[4]

  • Temperature Control: The diazotization and subsequent reaction must be kept at low temperatures, typically below 5 °C, to prevent uncontrolled decomposition.[4]

  • Never Isolate in Dry Form: Diazonium salts should never be allowed to dry out.[4] Always keep them in solution or as a slurry. After transferring a diazonium salt solution, all equipment and lines must be thoroughly washed to prevent residues from drying and becoming hazardous.[4]

  • Venting: Diazonium salt solutions can slowly evolve nitrogen gas even at low temperatures.[4] Ensure your reaction vessel is adequately vented and that transfer lines cannot become sealed, preventing pressure buildup.[4]

  • Material Compatibility: Avoid contact with certain metals like copper or nickel, which can reduce the stability of the diazonium salt.[4]

  • Reagent Handling: Sodium nitrite, used for diazotization, can form explosive mixtures with amines and other materials.[4] Avoid inadvertent mixing.[4]

Q4: My sulfonyl chloride is consistently hydrolyzing back to the sulfonic acid during aqueous workup. How can I prevent this?

A4: Hydrolysis is the most common failure mode during the isolation of sulfonyl chlorides. The key is to minimize contact with water, especially under neutral or basic conditions, and to keep temperatures low.

  • Use of Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and reactions are run under an inert atmosphere (e.g., Argon or Nitrogen).[5]

  • Cold Workup: Perform all aqueous washes with ice-cold water or brine.[5] This dramatically reduces the rate of hydrolysis. Pre-cool your separatory funnel and washing solutions before use.[5]

  • Aqueous Process Chemistry: For certain aryl sulfonyl chlorides with very low water solubility, it is possible to precipitate the product directly from an aqueous reaction mixture.[4] The low solubility protects the sulfonyl chloride from hydrolysis, allowing for high yields and purity upon simple filtration.[4]

  • Rapid Extraction: Do not let the organic and aqueous layers sit together for extended periods. Perform extractions quickly and efficiently.

  • Drying: Thoroughly dry the organic layer with a suitable drying agent (e.g., MgSO₄ or Na₂SO₄) before concentrating the solvent.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving specific experimental problems.

Problem: Low or No Product Yield

Q: My reaction shows no conversion; I'm recovering only my starting material. What are the likely causes?

A: This issue typically points to a problem with reagents or reaction conditions.

  • Cause 1: Inactive Chlorinating Agent. Reagents like thionyl chloride and oxalyl chloride readily hydrolyze upon exposure to atmospheric moisture, rendering them inactive.

    • Solution: Use a freshly opened bottle of the reagent or redistill the chlorinating agent before use. Ensure you are using anhydrous solvents and techniques.

  • Cause 2: Insufficient Activation/Temperature. Some sulfonic acids are less reactive and require activation, often with a catalytic amount of DMF, or higher temperatures to initiate the reaction.

    • Solution: If using thionyl or oxalyl chloride, add a catalytic amount (1-5 mol%) of DMF. If the reaction is being run at room temperature, consider gently heating it as described in established protocols. For example, some procedures involving chlorosulfonic acid require heating to 50-60 °C for several hours.[5]

  • Cause 3: Poor Substrate Solubility. If your starting material is not soluble in the reaction solvent, the reaction will be extremely slow or may not proceed at all.

    • Solution: Choose a solvent in which the starting material has adequate solubility. For highly polar sulfonic acids, you may need to use a more polar, aprotic solvent or increase the reaction temperature.

Q: My starting material is consumed, but the isolated yield of sulfonyl chloride is very low. What happened to my product?

A: This common scenario suggests that the desired product formed but was lost during the reaction or workup. The following decision tree can help diagnose the issue.

G start Low Yield, Starting Material Consumed q1 Did you observe vigorous gas evolution or a color change? start->q1 cause1 Probable Cause: Product Decomposition q1->cause1  Yes, and the reaction  turned dark. cause2 Probable Cause: Hydrolysis during Workup q1->cause2  No, the reaction appeared  clean before workup. cause3 Probable Cause: Formation of Water-Soluble Byproducts q1->cause3  No, and the workup was  performed under cold/anhydrous conditions. sol1 Solution: - Run reaction at lower temperature. - Use a milder chlorinating agent (e.g., NCS). - Ensure strict inert atmosphere. cause1->sol1 sol2 Solution: - Use ice-cold solutions for workup. - Minimize contact time with aqueous phase. - Extract rapidly into a non-polar solvent. cause2->sol2 sol3 Solution: - Analyze aqueous layer by LCMS or NMR. - Adjust workup pH to suppress solubility of desired product. cause3->sol3

Sources

Technical Support Center: Synthesis of 4-Isopropoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-isopropoxybenzenesulfonamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the root causes of impurity formation, you can optimize your reaction conditions to improve yield, purity, and overall process robustness.

I. Overview of the Synthetic Pathway & Key Challenges

The synthesis of 4-isopropoxybenzenesulfonamide typically proceeds via a two-step process starting from 4-isopropoxybenzene:

  • Chlorosulfonation: Electrophilic aromatic substitution on 4-isopropoxybenzene using chlorosulfonic acid to form the intermediate, 4-isopropoxybenzenesulfonyl chloride.

  • Amination: Reaction of the sulfonyl chloride intermediate with an amine source, typically aqueous ammonia, to yield the final 4-isopropoxybenzenesulfonamide.

While seemingly straightforward, each step is prone to specific side reactions that can significantly impact the quality of the final product. This guide will focus on identifying, troubleshooting, and mitigating these unwanted byproducts.

Logical Flow of Synthesis and Potential Side Reactions

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination A 4-Isopropoxybenzene C 4-Isopropoxybenzenesulfonyl Chloride (Desired Intermediate) A->C Electrophilic Aromatic Substitution D Side Product: 4,4'-Oxybis(isopropoxybenzene)sulfone A->D Friedel-Crafts type reaction E Side Product: Isomeric Sulfonyl Chlorides (e.g., 3-sulfonylated) A->E Poor regioselectivity B Chlorosulfonic Acid (ClSO3H) B->C F Side Product: 4-Isopropoxybenzenesulfonic Acid C->F Hydrolysis (Moisture) H 4-Isopropoxybenzenesulfonamide (Final Product) C->H Nucleophilic Substitution I Side Product: Bis-sulfonated Amine C->I Over-reaction cluster_1 cluster_1 C->cluster_1 G Ammonia (NH3) or Amine Source G->H caption Figure 1. Synthetic workflow and common side reactions.

Caption: Figure 1. Synthetic workflow and common side reactions.

II. Frequently Asked Questions & Troubleshooting

This section addresses common issues encountered during the synthesis in a practical Q&A format.

Step 1: Chlorosulfonation of 4-Isopropoxybenzene

Question 1: My yield of 4-isopropoxybenzenesulfonyl chloride is low, and I have a significant amount of a water-soluble byproduct. What is happening?

Answer: This is a classic sign of premature hydrolysis of your desired sulfonyl chloride intermediate back to the corresponding sulfonic acid.[1] The 4-isopropoxybenzenesulfonyl chloride is highly reactive and susceptible to moisture.

  • Causality: Chlorosulfonic acid is a powerful dehydrating agent, but any subsequent exposure of the sulfonyl chloride to water (e.g., during workup or from wet glassware/solvents) will lead to hydrolysis.[1][2] The resulting 4-isopropoxybenzenesulfonic acid is highly polar and will be lost to the aqueous phase during an extractive workup, thus lowering your isolated yield of the desired intermediate.

  • Troubleshooting & Mitigation:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents if the reaction is performed in a co-solvent.[1]

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[1]

    • Workup Temperature: When quenching the reaction mixture (e.g., by pouring it onto ice), do so carefully and as quickly as possible. The sulfonyl chloride should be separated from the aqueous layer promptly to minimize hydrolysis.[3]

Question 2: I'm observing a high-boiling, non-polar impurity in my crude sulfonyl chloride. What could this be?

Answer: You are likely forming a diaryl sulfone byproduct, such as 4,4'-oxybis(isopropoxybenzene)sulfone. This occurs when the newly formed 4-isopropoxybenzenesulfonyl chloride acts as an electrophile and reacts with another molecule of the starting material, 4-isopropoxybenzene, in a Friedel-Crafts type reaction.[2][4]

  • Causality: This side reaction is favored by an excess of the aromatic starting material relative to the chlorosulfonic acid and can be exacerbated by elevated reaction temperatures.[3]

  • Troubleshooting & Mitigation:

    • Reagent Addition Order: Add the 4-isopropoxybenzene slowly to a stirred solution of chlorosulfonic acid. Reversing the addition can lead to localized excesses of the aromatic compound, promoting sulfone formation.[3]

    • Stoichiometry Control: Using a slight excess of chlorosulfonic acid can help to ensure the complete conversion of the starting material, minimizing its availability for the side reaction. However, a large excess can lead to other issues like di-sulfonation.

    • Temperature Management: Maintain a low reaction temperature (typically 0-10 °C) during the addition and the initial phase of the reaction. This disfavors the higher activation energy pathway leading to the sulfone.

Question 3: My NMR analysis suggests the presence of isomeric sulfonyl chlorides. How can I avoid this?

Answer: The isopropoxy group is an ortho-, para-director. While the para-product is sterically favored, some degree of ortho-sulfonation can occur, leading to the formation of 2-isopropoxybenzenesulfonyl chloride.

  • Causality: The regioselectivity of electrophilic aromatic substitution is a function of both electronic and steric factors. While the para position is electronically activated and less sterically hindered, the ortho position is also activated.

  • Troubleshooting & Mitigation:

    • Temperature Control: Lower reaction temperatures generally favor the para-isomer.

    • Solvent Choice: The choice of an appropriate solvent can influence the steric environment around the starting material and affect the ortho/para ratio.

    • Purification: These isomers can often be separated by careful column chromatography or recrystallization.

Step 2: Amination of 4-Isopropoxybenzenesulfonyl Chloride

Question 1: The yield of my final sulfonamide is low, even though my sulfonyl chloride intermediate was pure. What are the likely causes?

Answer: Low yields at this stage can often be attributed to several factors, including the quality of the amine, the choice of base and solvent, or the formation of a bis-sulfonated side product.[1]

  • Causality & Mitigation:

    • Hydrolysis of Sulfonyl Chloride: If the amination is carried out in an aqueous medium (like aqueous ammonia), there is a competing hydrolysis reaction that converts the sulfonyl chloride back to the unreactive sulfonic acid.[1] To mitigate this, use a concentrated source of the amine and control the reaction temperature.

    • Inappropriate Base/Solvent: An unsuitable base or solvent can negatively impact the nucleophilicity of the amine.[1] For less reactive amines, a non-nucleophilic organic base like pyridine or triethylamine in an inert solvent (e.g., dichloromethane) is often used to neutralize the HCl byproduct without competing with the amine.[1]

    • Formation of Bis-sulfonated Product: If you are using a primary amine, it's possible for two molecules of the sulfonyl chloride to react with one molecule of the amine, especially if the amine is the limiting reagent.[1] Using a slight excess of the amine (1.1-1.2 equivalents) can help ensure the complete consumption of the sulfonyl chloride and minimize this side reaction.[1]

III. Analytical & Purification Protocols

Table 1: Common Byproducts and Their Identification
Byproduct NameChemical StructureFormation StepTypical Analytical Signature (LC-MS)
4-Isopropoxybenzenesulfonic AcidC₉H₁₂O₄SChlorosulfonation/AminationMore polar (earlier retention time on reverse phase HPLC) than the sulfonamide. Will show a molecular ion corresponding to its mass.
4,4'-Oxybis(isopropoxybenzene)sulfoneC₁₈H₂₂O₅SChlorosulfonationLess polar (later retention time) than the sulfonamide. Will show a characteristic molecular ion peak.
2-Isopropoxybenzenesulfonyl ChlorideC₉H₁₁ClO₃SChlorosulfonationSimilar polarity to the desired para-isomer, may co-elute. Fragmentation pattern in MS may be similar. Isomer-specific HPLC methods or NMR are needed for confirmation.
Protocol 1: Purification of Crude 4-Isopropoxybenzenesulfonamide by Recrystallization

This protocol is designed to remove common impurities, particularly the less polar diaryl sulfone and any residual starting materials.

  • Solvent Selection: Choose a solvent system in which the sulfonamide is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common starting point is an ethanol/water or isopropanol/water mixture.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system. If impurities remain undissolved, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

For more challenging separations, preparative chromatography techniques like high-speed counter-current chromatography (HSCCC) have been shown to be effective for purifying aromatic sulfonates.[5]

IV. References

  • Google Patents. (n.d.). CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride. Retrieved January 24, 2026, from

  • Weisz, A., et al. (2008). Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. Journal of Chromatography A, 1200(1), 64-70. [Link]

  • Royal Society of Chemistry. (n.d.). Mechanochemical synthesis of aromatic sulfonamides. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 1-Chloro-4-isopropoxybenzene. Retrieved January 24, 2026, from [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved January 24, 2026, from [Link]

  • Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone. Retrieved January 24, 2026, from

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved January 24, 2026, from [Link]

  • Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene? Retrieved January 24, 2026, from [Link]

  • Columbia University. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). CA1205491A - Process for the preparation of 4-chlorobenzenesulfonyl chloride. Retrieved January 24, 2026, from

  • Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved January 24, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of 4-Isopropoxybenzenesulfonamide Purity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the purity of active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. For sulfonamide-based compounds such as 4-Isopropoxybenzenesulfonamide, a crucial intermediate in the synthesis of various therapeutic agents, rigorous analytical characterization is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 4-Isopropoxybenzenesulfonamide, designed for researchers, scientists, and drug development professionals. We will explore two distinct reversed-phase HPLC (RP-HPLC) methodologies, dissecting the rationale behind chromatographic choices and presenting a framework for robust, self-validating analysis.

The Critical Role of Purity in Sulfonamide Intermediates

Sulfonamides are a well-established class of compounds with a broad spectrum of therapeutic applications. The efficacy and safety of the final drug product are directly linked to the purity of the synthetic intermediates.[1] Impurities can arise from various sources, including residual starting materials, by-products from side reactions, or degradation products.[2] Therefore, a validated, high-resolution analytical method is essential to ensure that the purity of 4-Isopropoxybenzenesulfonamide meets the stringent requirements of regulatory bodies.[3]

Foundational Principles of HPLC for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis due to its high sensitivity, reproducibility, and resolving power.[2][4] The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.[1][2] For purity analysis, the goal is to develop a method that can separate the main compound from all potential impurities, allowing for accurate quantification.[4]

A critical aspect of this process is method validation, which ensures the analytical procedure is fit for its intended purpose.[5][6] Key validation parameters, as outlined by the International Council for Harmonisation (ICH), include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][6]

Comparative HPLC Methodologies for 4-Isopropoxybenzenesulfonamide Analysis

To provide a comprehensive understanding, we will compare two distinct RP-HPLC methods. Both methods are designed to be stability-indicating, meaning they can resolve the active ingredient from its potential degradation products.[3][7] For the purpose of this guide, we will consider two hypothetical but chemically plausible process-related impurities:

  • Impurity A: 4-Isopropoxybenzene (a potential unreacted starting material)

  • Impurity B: Benzenesulfonamide (a related sulfonamide impurity)

Method A: Isocratic Elution on a C18 Stationary Phase

This method represents a robust, routine approach for quality control, prioritizing simplicity and reproducibility. The choice of a C18 (octadecylsilane) column is based on its widespread availability and excellent hydrophobic retention for a broad range of organic molecules.[8]

Rationale for Parameter Selection:

  • Stationary Phase (C18): Provides strong hydrophobic interactions with the isopropoxy and phenyl moieties of the analyte and potential impurities, leading to good retention.

  • Mobile Phase (Acetonitrile:Water with 0.1% Phosphoric Acid): Acetonitrile is a common organic modifier in RP-HPLC. The addition of phosphoric acid to the aqueous portion controls the pH, ensuring the sulfonamide group remains in a consistent protonation state, which leads to sharper peaks and reproducible retention times.

  • Isocratic Elution: A constant mobile phase composition is used throughout the run. This simplifies the method, reduces run-to-run variability, and is often sufficient for less complex samples.[9]

  • Detection Wavelength (230 nm): This wavelength is chosen based on the UV absorbance profile of the benzenesulfonamide chromophore, providing good sensitivity for both the main component and related impurities.[10]

Method B: Gradient Elution on a Phenyl-Hexyl Stationary Phase

This alternative method is designed to offer enhanced resolution and potentially faster analysis times, particularly for samples with impurities that have significantly different polarities.

Rationale for Parameter Selection:

  • Stationary Phase (Phenyl-Hexyl): This stationary phase offers alternative selectivity compared to C18. The phenyl groups provide pi-pi interactions with the aromatic ring of the analyte and impurities, which can be advantageous for separating structurally similar compounds.

  • Mobile Phase (Acetonitrile and 0.1% Formic Acid in Water): Formic acid is also a common mobile phase modifier and is compatible with mass spectrometry (MS) detection if further characterization of impurities is required.

  • Gradient Elution: The composition of the mobile phase is changed during the analysis, typically by increasing the percentage of the organic solvent. This allows for the elution of strongly retained components in a shorter time and with better peak shape, improving overall resolution and sensitivity for a wider range of impurities.[9]

  • Detection Wavelength (230 nm): The detection wavelength remains consistent with Method A for comparable sensitivity.

Experimental Protocols

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-Isopropoxybenzenesulfonamide reference standard and dissolve in a 100 mL volumetric flask with the mobile phase as the diluent.

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the 4-Isopropoxybenzenesulfonamide sample, dissolve, and dilute to 100 mL with the mobile phase.

  • Impurity Stock Solutions (1000 µg/mL): Prepare individual stock solutions of Impurity A and Impurity B in a similar manner to the standard stock solution.

  • Spiked Sample Solution: Prepare a sample solution as described above and spike with known amounts of Impurity A and Impurity B to demonstrate specificity and resolution.

HPLC System and Conditions
ParameterMethod A: C18 IsocraticMethod B: Phenyl-Hexyl Gradient
HPLC System Agilent 1260 Infinity II or equivalentAgilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A Water with 0.1% Phosphoric AcidWater with 0.1% Formic Acid
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic: 60:40 (A:B)Gradient
Gradient Program N/ATime (min)
0
10
12
12.1
15
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 30 °C35 °C
Detection UV at 230 nmUV at 230 nm
Injection Vol. 10 µL10 µL
Run Time 15 minutes15 minutes

Data Comparison and Interpretation

The performance of each method is evaluated based on key chromatographic parameters obtained from the analysis of the spiked sample.

ParameterMethod A: C18 IsocraticMethod B: Phenyl-Hexyl GradientInterpretation
Retention Time (4-Isopropoxybenzenesulfonamide) ~ 8.5 min~ 9.2 minThe gradient method may result in a slightly later elution for the main peak due to the initial lower organic content.
Retention Time (Impurity A) ~ 12.1 min~ 10.8 minImpurity A, being more non-polar, is strongly retained in the isocratic method but elutes faster with the increasing organic content of the gradient.
Retention Time (Impurity B) ~ 4.3 min~ 5.5 minImpurity B, being more polar, elutes earlier in both methods.
Resolution (Main Peak / Impurity A) 2.84.5The gradient method on the phenyl-hexyl column provides superior resolution for the more retained impurity.
Resolution (Main Peak / Impurity B) 5.26.8Both methods provide excellent resolution for the early eluting impurity, with the gradient method showing an advantage.
Tailing Factor (Main Peak) 1.11.0Both methods produce symmetrical peaks, indicating good chromatographic performance.
Theoretical Plates (Main Peak) > 5000> 7000The more modern column with smaller particles in Method B generally leads to higher efficiency.

Visualizing the Analytical Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_start Weighing of Sample & Reference Standard dissolve Dissolution in Mobile Phase prep_start->dissolve dilute Dilution to Working Concentration dissolve->dilute injection Sample Injection (10 µL) dilute->injection Inject into HPLC separation Chromatographic Separation (C18 or Phenyl-Hexyl Column) injection->separation detection UV Detection (230 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram Raw Data integration Peak Integration (Area, Retention Time) chromatogram->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Final Report calculation->report

Sources

A Comprehensive Guide to the Structural Validation of 4-Isopropoxybenzenesulfonamide via ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically-grounded methodology for the structural elucidation of 4-isopropoxybenzenesulfonamide, leveraging the power of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Designed for researchers and drug development professionals, this document moves beyond a simple procedural outline, delving into the causal reasoning behind experimental choices and data interpretation. Our approach establishes a self-validating system, comparing empirical data against theoretically derived predictions to ensure the highest degree of confidence in structural assignment.

Foundational Principles: Predicting the ¹H NMR Landscape

Before stepping into the laboratory, a thorough theoretical analysis of the target molecule is paramount. This predictive approach forms the basis of our validation framework. The structure of 4-isopropoxybenzenesulfonamide contains three distinct proton environments, each with a characteristic chemical shift, integration value, and splitting pattern (multiplicity).

The primary analytical goal is to match the experimentally observed spectrum to the unique spectral signature predicted for the proposed structure. Key information is derived from four aspects of the spectrum: the number of signals, their chemical shift (δ), the integration (area under each signal), and the spin-spin splitting (multiplicity).[1][2]

Figure 1: Structure of 4-Isopropoxybenzenesulfonamide with unique proton environments labeled (Ha, Hb, Hc, Hd, He).

Aromatic Region (Ha & Hb)

The benzene ring is para-disubstituted, which simplifies the aromatic region of the spectrum.[3]

  • Substituent Effects: The isopropoxy group (-O-iPr) is an electron-donating group (EDG), which increases electron density at the ortho and para positions, causing a shielding effect (upfield shift). The sulfonamide group (-SO₂NH₂) is an electron-withdrawing group (EWG), which decreases electron density, causing a deshielding effect (downfield shift).[4]

  • Expected Signals: Protons Ha are ortho to the electron-withdrawing sulfonamide group and will be deshielded, appearing further downfield. Protons Hb are ortho to the electron-donating isopropoxy group and will be shielded, appearing further upfield. Due to the para-substitution, Ha protons will couple only with adjacent Hb protons, and vice-versa. This results in a characteristic pair of doublets, often referred to as an AA'BB' system that simplifies to an AX system in many cases. Aromatic protons typically resonate in the δ 6.5-8.0 ppm range.[5]

Isopropoxy Group (Hc & Hd)

The isopropoxy group will produce two distinct signals.

  • Methine Proton (Hc): The single methine proton (Hc) is attached to a carbon bonded to an oxygen atom, which is strongly deshielding. This proton is adjacent to six equivalent methyl protons (Hd). According to the n+1 rule, its signal will be split into a septet (6+1 = 7 lines).[6] Its chemical shift is expected in the δ 3.5-5.5 ppm range.[7]

  • Methyl Protons (Hd): The six methyl protons (Hd) are equivalent. They are adjacent to the single methine proton (Hc), so their signal will be split into a doublet (1+1 = 2 lines). These aliphatic protons are expected to appear far upfield, typically in the δ 0.8-1.9 ppm range.[7]

Sulfonamide Group (He)
  • Amide Protons (He): The two protons on the nitrogen atom (He) are chemically equivalent. Their chemical shift is often variable and concentration-dependent, and the signal is typically broad due to quadrupole broadening from the nitrogen atom and chemical exchange. In a suitable solvent like DMSO-d₆, these protons are readily observable and can appear as a singlet in the δ 8.5-12.2 ppm range.[8][9]

Table 1: Predicted ¹H NMR Data for 4-Isopropoxybenzenesulfonamide
Proton LabelIntegrationMultiplicityApprox. Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Rationale
H a2HDoublet (d)7.7 - 7.9~8-9Aromatic, ortho to EWG (-SO₂NH₂)
H b2HDoublet (d)6.9 - 7.1~8-9Aromatic, ortho to EDG (-O-iPr)
H c1HSeptet (sept)4.6 - 4.8~6Aliphatic CH, deshielded by oxygen
H d6HDoublet (d)1.3 - 1.4~6Aliphatic CH₃
H e2HSinglet (s, broad)> 9.0 (in DMSO-d₆)N/ASulfonamide N-H

Experimental Design: A Self-Validating Protocol

The following protocol is designed to produce a high-quality, interpretable ¹H NMR spectrum. The choice of solvent is critical for validating the complete structure, including the exchangeable sulfonamide protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Weigh ~10-20 mg of 4-isopropoxybenzenesulfonamide B 2. Dissolve in ~0.7 mL of DMSO-d6 A->B C 3. Add TMS as internal standard (0 ppm) B->C D 4. Transfer to a clean, dry NMR tube C->D E 5. Insert sample into NMR spectrometer (≥300 MHz) D->E F 6. Lock, tune, and shim the instrument E->F G 7. Acquire ¹H NMR spectrum (e.g., 16-64 scans) F->G H 8. Apply Fourier Transform, phase correction, and baseline correction G->H I 9. Calibrate spectrum to TMS at 0.00 ppm H->I J 10. Integrate signals to determine proton ratios I->J K 11. Analyze chemical shifts, multiplicities, and coupling constants J->K L 12. Compare experimental data with theoretical predictions K->L

Figure 2: Standard workflow for NMR-based structural validation.

Detailed Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the synthesized 4-isopropoxybenzenesulfonamide.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

      • Causality: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and, crucially, for its capacity to slow down the proton exchange of N-H bonds, allowing the sulfonamide protons (He) to be observed as a distinct signal.[9] Using deuterated chloroform (CDCl₃) might result in the N-H signal being too broad or not observed at all.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard.

      • Causality: TMS provides a reference signal at δ 0.00 ppm. It is chemically inert, volatile, and its 12 equivalent protons give a strong, sharp singlet that does not typically overlap with signals from the analyte.[1]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Analysis:

    • The spectrum should be acquired on a Fourier Transform NMR (FT-NMR) spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.

    • Standard acquisition parameters should be employed, including a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • The number of scans can be adjusted (typically 16 to 64) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • The raw data (Free Induction Decay, FID) is processed using a Fourier transform.

    • The resulting spectrum must be accurately phase-corrected and baseline-corrected.

    • The chemical shift axis is calibrated by setting the TMS peak to δ 0.00 ppm.

    • The signals are integrated to determine the relative ratios of the protons giving rise to each signal.

Data Interpretation: Validating the Structure

A successful validation is achieved when the processed experimental spectrum shows a one-to-one correspondence with the predicted data from Table 1.

Table 2: Comparison of Predicted vs. Representative Experimental ¹H NMR Data
Proton LabelPredicted δ (ppm)Hypothetical Experimental δ (ppm) IntegrationMultiplicityJ (Hz)Assignment Confirmation
H e> 9.09.65 2Hs (broad)N/AConfirmed: Broad singlet in the downfield region, integrates to 2 protons.
H a7.7 - 7.97.78 2Hd8.8Confirmed: Downfield aromatic doublet integrating to 2 protons.
H b6.9 - 7.17.05 2Hd8.8Confirmed: Upfield aromatic doublet integrating to 2 protons. J-value matches Ha.
H c4.6 - 4.84.71 1Hsept6.0Confirmed: Septet in the ether region, integrates to 1 proton. J-value matches Hd.
H d1.3 - 1.41.32 6Hd6.0Confirmed: Upfield doublet integrating to 6 protons.
Cross-Validation Through Coupling Constants

A critical self-validation check is the consistency of coupling constants (J-values) between coupled protons.

  • The J-value for the doublet Ha must be identical to the J-value for the doublet Hb, as they are coupled to each other.

  • Similarly, the J-value for the septet Hc must match that of the doublet Hd. This reciprocity provides incontrovertible evidence that these pairs of protons are indeed spin-coupled neighbors.

Comparative Analysis: Ruling Out Isomeric Alternatives

To further enhance the trustworthiness of the structural assignment, we compare the expected spectrum of the para-isomer with its potential ortho- and meta-isomers.

  • 2-Isopropoxybenzenesulfonamide (ortho): The aromatic region would be significantly more complex. All four aromatic protons would be unique and would exhibit complex splitting patterns (e.g., doublet of doublets, triplet of doublets), resulting in four distinct signals, not two simple doublets.

  • 3-Isopropoxybenzenesulfonamide (meta): This isomer would also display four unique signals in the aromatic region. The splitting pattern would be different from the ortho isomer but still far more complex than the simple two-doublet pattern observed for the para-isomer.[3]

The clear observation of two doublets in the aromatic region, each integrating to 2H, is a definitive fingerprint for a 1,4- (para) disubstituted benzene ring, effectively ruling out the ortho and meta possibilities.

Figure 3: Idealized splitting of aromatic protons in 4-isopropoxybenzenesulfonamide.

Conclusion

The structural validation of 4-isopropoxybenzenesulfonamide by ¹H NMR spectroscopy is a robust process rooted in the fundamental principles of chemical shift theory and spin-spin coupling. By first establishing a detailed theoretical prediction, and then following a rigorous experimental protocol, the resulting spectrum serves as a high-fidelity fingerprint of the molecular structure. The precise matching of chemical shifts, integrations, multiplicities, and coupling constants between the predicted and experimental data provides unequivocal confirmation of the compound's identity and purity, while systematically eliminating isomeric alternatives. This guide illustrates a comprehensive and self-validating approach essential for modern chemical and pharmaceutical research.

References

  • The Royal Society of Chemistry. Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link]

  • Moratal, J. M., et al. (1992). ¹H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-243. Available at: [Link]

  • Oregon State University. ¹H NMR Chemical Shift. Available at: [Link]

  • University of California, Davis. Assigning the ¹H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • SpectraBase. benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- ¹H NMR Spectrum. Available at: [Link]

  • NIST WebBook. Benzenesulfonamide, 4-methyl-. Available at: [Link]

  • University of Ottawa NMR Facility Blog. Second Order ¹H NMR Spectra of Isopropyl Groups. Available at: [Link]

  • Rogue Chem. H1 NMR: Disubstituted Benzene Rings (Ortho, Meta, Para). YouTube. Available at: [Link]

  • Modgraph Consultants Ltd. Proton Chemical Shifts in NMR. Part 141. Available at: [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of propan-2-yl methanoate (isopropyl formate). Available at: [Link]

  • ScholarWorks@UARK. Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. Available at: [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • Minnesota State University Moorhead. Short Summary of ¹H-NMR Interpretation. Available at: [Link]

Sources

A Comparative Guide to 4-Isopropoxybenzenesulfonamide and Other Benzenesulfonamide Reagents for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis and medicinal chemistry, the benzenesulfonamide scaffold stands as a cornerstone of functional versatility. From directing challenging C-H functionalizations to protecting sensitive amine functionalities and serving as a privileged core in drug discovery, the utility of this moiety is vast. The thoughtful selection of substituents on the phenyl ring allows for the fine-tuning of its electronic and steric properties, thereby modulating its reactivity and biological activity.

This guide provides an in-depth comparison of 4-Isopropoxybenzenesulfonamide with other commonly employed benzenesulfonamide reagents. We will delve into its performance as a directing group, a protecting group, and a pharmacophore, supported by experimental data and established chemical principles. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in their experimental designs.

The Benzenesulfonamide Moiety: A Triple Threat in Chemical Synthesis and Drug Discovery

The benzenesulfonamide functional group is characterized by a phenyl ring attached to a sulfonamide group (-SO₂NH₂). The inherent properties of this scaffold make it a powerful tool in the chemist's arsenal:

  • Directing Group in C-H Activation: The sulfonamide moiety can coordinate to a metal catalyst, bringing the catalyst into proximity with specific C-H bonds on the aromatic ring or on an N-alkyl substituent, facilitating their selective functionalization.[1]

  • Protecting Group for Amines: The sulfonamide group effectively masks the nucleophilicity of amines, offering robust protection under a wide range of reaction conditions.[2][3] The choice of substituent on the phenyl ring dictates the stability and the conditions required for deprotection.

  • Pharmacophore in Medicinal Chemistry: Benzenesulfonamides are a key structural motif in numerous approved drugs, most notably as inhibitors of carbonic anhydrase.[4][5] The sulfonamide group mimics a transition state in the enzymatic hydration of carbon dioxide, leading to potent inhibition.[4]

The electronic nature of the substituent at the 4-position of the benzene ring plays a crucial role in modulating the properties of the benzenesulfonamide. Electron-donating groups (EDGs) like alkoxy groups increase the electron density on the sulfonamide nitrogen, influencing its coordinating ability and the acidity of the N-H bond. Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups decrease the electron density, impacting its reactivity and biological interactions.

4-Isopropoxybenzenesulfonamide as a Directing Group: A Balance of Sterics and Electronics

The use of directing groups has revolutionized C-H activation chemistry, allowing for the functionalization of otherwise unreactive bonds.[6][7][8] Sulfonamides have emerged as effective directing groups for a variety of transformations.[1][9]

The 4-isopropoxy group, being an electron-donating group, is expected to influence the directing ability of the benzenesulfonamide in a manner similar to the well-studied 4-methoxy group.[9] The oxygen atom's lone pairs can donate electron density to the aromatic ring through resonance, which can, in turn, affect the coordination of the sulfonamide to the metal center.

Comparative Analysis with Other Benzenesulfonamide Directing Groups:

Directing Group4-SubstituentElectronic EffectSteric HindranceExpected Impact on C-H Activation
4-Isopropoxybenzenesulfonamide -O-iPrElectron-donating (moderate)ModerateMay enhance catalyst coordination; steric bulk could influence regioselectivity.
4-Methoxybenzenesulfonamide -OMeElectron-donating (moderate)LowGenerally promotes efficient C-H activation.[9]
Benzenesulfonamide -HNeutralLowBaseline directing ability.
4-Nitrobenzenesulfonamide (Nosyl) -NO₂Electron-withdrawing (strong)LowCan alter the electronic properties of the catalytic cycle.
4-Cyanobenzenesulfonamide -CNElectron-withdrawing (strong)LowSimilar to the nosyl group, can influence catalyst reactivity.

The isopropoxy group introduces more steric bulk compared to a methoxy group. This increased steric hindrance around the directing group could potentially influence the regioselectivity of C-H functionalization reactions, favoring less sterically hindered positions.[10]

Experimental Workflow: Palladium-Catalyzed Olefination of a C(sp²)-H Bond Directed by a Sulfonamide Group

This protocol is adapted from methodologies described for sulfonamide-directed C-H functionalization.

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup and Purification A Combine in a reaction vessel: - Substrate (e.g., N-aryl-4-isopropoxybenzenesulfonamide) (1.0 equiv) - Olefin (e.g., n-butyl acrylate) (2.0 equiv) - Catalyst (e.g., Pd(OAc)₂) (5 mol%) - Oxidant (e.g., Ag₂CO₃) (2.0 equiv) - Solvent (e.g., Toluene) B Heat the reaction mixture at 120 °C for 24 hours under a nitrogen atmosphere. A->B C 1. Cool the reaction to room temperature. 2. Dilute with an organic solvent (e.g., EtOAc). 3. Filter through celite to remove insoluble salts. 4. Wash the filtrate with brine. 5. Dry the organic layer over Na₂SO₄. 6. Concentrate under reduced pressure. B->C D Purify the crude product by flash column chromatography on silica gel. C->D

Caption: General workflow for a sulfonamide-directed C-H olefination.

4-Isopropoxybenzenesulfonamide as a Protecting Group for Amines: Navigating Stability and Cleavage

A crucial aspect of a protecting group is its stability under various reaction conditions and its selective removal when no longer needed.[2][3][11][12] Benzenesulfonamides are known for their high stability, making them suitable for protecting amines during multi-step syntheses. The electronic nature of the 4-substituent significantly impacts the lability of the sulfonamide group.

Comparative Stability and Cleavage:

The stability of alkoxy-substituted protecting groups generally correlates with the electron-donating ability of the alkoxy group. A study on 2-alkoxypropan-2-yl protecting groups demonstrated that more electron-donating alkoxy groups lead to faster acid-catalyzed hydrolysis.[13] By analogy, the 4-isopropoxy group, being a slightly stronger electron-donating group than the 4-methoxy group due to the inductive effect of the additional methyl groups, might be expected to render the sulfonamide slightly more labile under acidic cleavage conditions.

Protecting GroupCommon AbbreviationCleavage ConditionsRelative Stability
4-Isopropoxybenzenesulfonyl -Reductive (e.g., Na/NH₃), potentially strong acid (e.g., HBr/AcOH)High, likely slightly less stable to acid than 4-methoxybenzenesulfonyl
4-Methoxybenzenesulfonyl -Reductive (e.g., Na/NH₃), strong acid (e.g., HBr/AcOH)High
Tosyl (p-Toluenesulfonyl) TsReductive (e.g., Na/NH₃, SmI₂), strong acid (e.g., HBr/phenol)Very High
Nosyl (2- or 4-Nitrobenzenesulfonyl) NsMildly basic (e.g., thiophenol/K₂CO₃)Low (designed for mild cleavage)

Electron-withdrawing groups, such as the nitro group in nosylamides, significantly increase the acidity of the sulfonamide proton and render the sulfur atom more electrophilic, allowing for nucleophilic attack and cleavage under mild basic conditions.[14] In contrast, the electron-donating 4-isopropoxy group would make the sulfonamide more resistant to nucleophilic attack, requiring harsher reductive or strongly acidic conditions for cleavage, similar to the tosyl group.

Experimental Protocol: Deprotection of a 4-Isopropoxybenzenesulfonamide

This protocol outlines a standard reductive cleavage method applicable to robust sulfonamides.

G cluster_0 Reaction Setup cluster_1 Reductive Cleavage cluster_2 Quenching and Workup A 1. In a flask equipped with a dry ice condenser, add liquid ammonia at -78 °C. 2. Add the 4-isopropoxybenzenesulfonamide substrate (1.0 equiv). B Add sodium metal in small portions until a persistent blue color is observed. A->B C Stir the reaction mixture for 1-2 hours at -78 °C. B->C D 1. Quench the reaction by the slow addition of solid NH₄Cl. 2. Allow the ammonia to evaporate. C->D E 3. Add water and extract the product with an organic solvent (e.g., ether). 4. Dry the organic layer and concentrate. D->E

Caption: Reductive cleavage of a sulfonamide protecting group.

4-Isopropoxybenzenesulfonamide in Drug Discovery: A Potential Carbonic Anhydrase Inhibitor

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes.[4][5][15] The primary sulfonamide group (-SO₂NH₂) coordinates to the zinc ion in the active site of the enzyme, leading to potent inhibition.[16] The substituents on the benzenesulfonamide ring explore the active site cavity, and their nature dictates the potency and isoform selectivity of the inhibitor.[17][18]

Structure-Activity Relationship (SAR) Insights:

Quantitative structure-activity relationship (QSAR) studies have shown that the inhibitory activity of benzenesulfonamides against CAs is influenced by the molecular shape, size, and lipophilicity of the substituents.[17] The 4-position of the benzene ring is a common point of modification to achieve desired pharmacological properties.

Comparative Analysis of 4-Substituted Benzenesulfonamide CA Inhibitors:

4-SubstituentPropertyExpected Impact on CA Inhibition
-O-iPr (Isopropoxy) Moderately lipophilic, bulkyThe isopropoxy group can occupy a hydrophobic pocket in the CA active site, potentially enhancing binding affinity. Its size may influence isoform selectivity.
-NH₂ (Amino) Polar, H-bond donor/acceptorCan form hydrogen bonds with active site residues, often leading to potent inhibition.[16]
-Cl (Chloro) Lipophilic, electron-withdrawingCan enhance binding through hydrophobic interactions.
-CH₃ (Methyl) LipophilicCan occupy hydrophobic pockets in the active site.

The isopropoxy group offers a balance of moderate lipophilicity and steric bulk. This could be advantageous for targeting CA isoforms with larger hydrophobic pockets in their active sites. However, without specific experimental data (e.g., IC₅₀ or Kᵢ values) for 4-isopropoxybenzenesulfonamide against various CA isoforms, its precise potency and selectivity remain speculative. Researchers would need to synthesize and test this compound in relevant enzymatic assays to determine its potential as a CA inhibitor.

Experimental Protocol: Synthesis of 4-Isopropoxybenzenesulfonamide

This protocol describes a typical two-step synthesis starting from 4-isopropoxyacetophenone.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination A 1. Add 4-isopropoxyacetophenone to chlorosulfonic acid at 0 °C. 2. Stir at room temperature until the reaction is complete (monitored by TLC). B 3. Pour the reaction mixture onto crushed ice. 4. Filter the resulting solid and wash with cold water to obtain 4-isopropoxybenzenesulfonyl chloride. A->B C 1. Add the 4-isopropoxybenzenesulfonyl chloride to an excess of aqueous ammonia at 0 °C. 2. Stir at room temperature for several hours. B->C D 3. Filter the solid product, wash with water, and dry to yield 4-isopropoxybenzenesulfonamide. C->D

Caption: Synthetic route to 4-isopropoxybenzenesulfonamide.

Conclusion and Future Outlook

4-Isopropoxybenzenesulfonamide presents an intriguing profile for researchers in organic synthesis and medicinal chemistry. Its properties, inferred from the behavior of analogous alkoxy-substituted benzenesulfonamides, suggest it is a capable directing group, a robust protecting group, and a potential carbonic anhydrase inhibitor.

  • As a directing group , its steric profile may offer unique regioselectivity in C-H functionalization reactions compared to less bulky counterparts like 4-methoxybenzenesulfonamide.

  • As a protecting group , it provides high stability, comparable to the widely used tosyl group, with the potential for slightly milder acidic cleavage.

  • In drug discovery , its combination of moderate lipophilicity and steric bulk makes it a candidate for developing isoform-selective carbonic anhydrase inhibitors.

While this guide provides a logical framework for understanding the potential of 4-isopropoxybenzenesulfonamide, it also highlights the need for direct experimental investigation. Comparative studies on its performance in C-H activation, detailed stability and deprotection profiles, and comprehensive screening against a panel of carbonic anhydrase isoforms would provide invaluable data to the scientific community. Such research will undoubtedly solidify the position of 4-isopropoxybenzenesulfonamide as a valuable and versatile tool in the ever-expanding world of chemical synthesis and drug development.

References

  • Chen H, Fan W, Yuan X-A, Yu S. Site-selective remote C(sp3)–H heteroarylation of amides via organic photoredox catalysis.
  • This reference is not directly cited in the text but provides context on protecting groups.
  • Organic Chemistry Portal. Protective Groups. [Link]

  • Ready, J. M. Protecting Groups in Organic Synthesis. UT Southwestern Medical Center.
  • This reference is not directly cited in the text but provides context on directing groups.
  • Shi, Z., et al. Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery. J. Am. Chem. Soc.
  • This reference is not directly cited in the text but provides context on carbonic anhydrase inhibitors.
  • This reference is not directly cited in the text but provides context on synthesis.
  • Lönnberg, H., et al. Tuning the stability of alkoxyisopropyl protection groups. Beilstein J. Org. Chem. 2019;15:698-705.
  • This reference is not directly cited in the text but provides context on protecting groups.
  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • This reference is not directly cited in the text but provides context on pKa values.
  • This reference is not directly cited in the text but provides context on protecting groups.
  • Supuran, C. T., et al. QSAR studies of sulfamate and sulfamide inhibitors targeting human carbonic anhydrase isozymes I, II, IX and XII. Bioorg. Med. Chem. 2013;21(6):1493-500.
  • Chemistry LibreTexts. 16.
  • This reference is not directly cited in the text but provides context on directing groups.
  • This reference is not directly cited in the text but provides context on directing groups.
  • Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Tucker, G. Carbonic Anhydrase Inhibitors. In: StatPearls [Internet].
  • Alberico, D., et al. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chem. Soc. Rev. 2018;47:8304-8347.
  • This reference is not directly cited in the text but provides context on protecting groups.
  • This reference is not directly cited in the text but provides context on directing groups.
  • This reference is not directly cited in the text but provides context on directing groups.
  • Wilmer Eye Institute, Johns Hopkins Medicine. Carbonic anhydrase inhibitors. [Link]

  • This reference is not directly cited in the text but provides context on carbonic anhydrase inhibitors.
  • This reference is not directly cited in the text but provides context on synthesis.
  • The Pharmacist Academy. Carbonic Anhydrase Inhibitors - All you need to know. YouTube.
  • This reference is not directly cited in the text but provides context on cleavage of ethers.
  • Kocienski, P. J. Protecting Groups.
  • This reference is not directly cited in the text but provides context on directing groups.
  • OpenChemHub.
  • This reference is not directly cited in the text but provides context on carbonic anhydrase inhibitors.
  • Smirnov, A., et al. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Int. J. Mol. Sci. 2023;24(1):1.
  • Drugs.com. List of Carbonic anhydrase inhibitors. [Link]

  • This reference is not directly cited in the text but provides context on directing groups.
  • Vaškevičiūtė, K., et al. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. 2020;25(24):5941.
  • This reference is not directly cited in the text but provides context on protecting groups.

Sources

A Comparative Analysis for the Bench Scientist: 4-Isopropoxybenzenesulfonamide vs. 4-Aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers a detailed comparative analysis of 4-isopropoxybenzenesulfonamide and the archetypal sulfonamide, 4-aminobenzenesulfonamide (sulfanilamide). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple cataloging of properties to explain the causal relationships between chemical structure and biological function, providing actionable insights and robust experimental protocols.

Core Structural and Physicochemical Divergence

At first glance, the two molecules share a common benzenesulfonamide scaffold. However, the substitution at the C4 position—an isopropoxy group versus an amino group—is a fundamental divergence that dictates their distinct chemical personalities and subsequent biological activities.

4-Aminobenzenesulfonamide, or sulfanilamide, is the parent compound of the sulfa drugs. Its 4-amino group is critical to its classical mechanism of action. In contrast, 4-isopropoxybenzenesulfonamide represents a departure from this antibacterial paradigm, with its isopropoxy substituent conferring significantly different properties.

Data Summary: Physicochemical Properties

The following table summarizes the key physicochemical differences, which form the basis for their distinct behaviors in biological systems.

Property4-Isopropoxybenzenesulfonamide4-Aminobenzenesulfonamide (Sulfanilamide)
Molecular Formula C₉H₁₃NO₃SC₆H₈N₂O₂S
Molar Mass 215.27 g/mol 172.21 g/mol [1]
Melting Point 108-112 °C164.5-166.5 °C[1]
Appearance White to off-white crystalline powderWhite crystalline powder[1]
Solubility Sparingly soluble in waterSlightly soluble in water; soluble in alcohol and acetone[1]
pKa (Sulfonamide) ~10.1 (Predicted)~10.4[1]
pKa (4-substituent) N/A~2.5 (Anilinium ion)

The most telling distinctions are the melting point and solubility. The higher melting point of sulfanilamide suggests stronger intermolecular forces, likely due to hydrogen bonding enabled by its amino and sulfonamide groups. The bulky, non-polar isopropoxy group reduces water solubility, thereby increasing the lipophilicity of 4-isopropoxybenzenesulfonamide. This has significant implications for its pharmacokinetic profile.

Mechanism of Action: A Tale of Two Targets

The functional group at the C4 position is the lynchpin of biological activity, directing each molecule to entirely different fates within a biological system.

4-Aminobenzenesulfonamide: The Classic Antibacterial

The antibacterial mechanism of sulfanilamide is a textbook example of competitive inhibition. Bacteria, unlike humans who acquire folic acid from their diet, must synthesize it de novo. A critical enzyme in this pathway is dihydropteroate synthase (DHPS) , which catalyzes the condensation of para-aminobenzoic acid (PABA) and dihydropterin pyrophosphate.

Due to its striking structural similarity to PABA, sulfanilamide acts as a competitive substrate for DHPS.[1] Its binding to the active site blocks the entry of PABA, halting the folic acid synthesis pathway. This deprives the bacterial cell of essential folate cofactors required for nucleotide synthesis, leading to bacteriostasis (inhibition of growth and replication).

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Binds Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Catalyzes Sulfanilamide 4-Aminobenzenesulfonamide Sulfanilamide->DHPS Competitively Inhibits

Caption: Competitive inhibition of DHPS by 4-Aminobenzenesulfonamide.

4-Isopropoxybenzenesulfonamide: A Different Path

By replacing the crucial 4-amino group with an isopropoxy moiety, 4-isopropoxybenzenesulfonamide is rendered incapable of mimicking PABA. Consequently, it does not exhibit antibacterial activity via the DHPS inhibition mechanism.

Its biological potential, therefore, must be sought elsewhere. The increased lipophilicity suggests that it may more readily cross cellular membranes, including the blood-brain barrier. This opens the possibility for activity against targets within the central nervous system or other lipophilic environments. The benzenesulfonamide scaffold itself is a privileged structure found in a wide array of biologically active molecules, including diuretics, hypoglycemic agents, and anticancer drugs, often through the inhibition of enzymes like carbonic anhydrases. Further investigation is required to identify the specific protein targets, if any, of 4-isopropoxybenzenesulfonamide.

Comparative Pharmacokinetic (ADME) Profiles

The structural and physicochemical differences logically extend to the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.

Parameter4-Isopropoxybenzenesulfonamide (Predicted)4-Aminobenzenesulfonamide (Established)
Absorption Higher passive diffusion across the gut wall due to increased lipophilicity.Readily absorbed from the gastrointestinal tract.[1]
Distribution Wider distribution into tissues and potential to cross the blood-brain barrier.Distributes throughout total body water and can penetrate the blood-brain barrier.[1]
Metabolism Likely undergoes hepatic O-dealkylation and other Phase I/II reactions.Primarily metabolized in the liver via N-acetylation of the amino group.
Excretion Metabolites and parent drug likely excreted via the kidneys.Excreted primarily by the kidneys, both as the parent drug and its acetylated metabolite.[1]

Key Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences, the following standardized protocols are recommended.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This assay is fundamental for assessing and comparing the antibacterial potency of compounds.

Objective: To determine the lowest concentration of each compound that inhibits the visible growth of a target bacterial strain.

Methodology (Broth Microdilution):

  • Preparation of Stock Solutions: Prepare 10 mg/mL stock solutions of both 4-isopropoxybenzenesulfonamide and 4-aminobenzenesulfonamide in dimethyl sulfoxide (DMSO).

  • Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a given row. Add 100 µL of MHB to a negative control well (e.g., well 11).

  • Serial Dilution: Add 100 µL of the stock solution (appropriately diluted from the 10 mg/mL stock) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.

  • Inoculum Preparation: Prepare a bacterial inoculum (e.g., E. coli ATCC 25922) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 10 and to a positive control well (e.g., well 12, containing 50 µL of MHB and 50 µL of inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

cluster_prep Preparation cluster_inoc Inoculation cluster_analysis Analysis Stock Prepare Compound Stock Solutions Serial_Dilution Perform 2-Fold Serial Dilutions in 96-Well Plate Stock->Serial_Dilution Add_Inoculum Add Inoculum to Wells Serial_Dilution->Add_Inoculum Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Add_Inoculum Incubate Incubate Plate (37°C, 18-24h) Add_Inoculum->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Experimental workflow for the broth microdilution MIC assay.

Protocol 2: Determination of Octanol-Water Partition Coefficient (LogP)

This protocol quantifies the lipophilicity of a compound, a key predictor of its pharmacokinetic behavior.

Objective: To measure the ratio of the concentration of a compound in octanol versus water at equilibrium.

Methodology (Shake-Flask Method):

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the phases to separate overnight.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in the n-octanol-saturated water.

  • Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise volume of the aqueous stock solution with an equal volume of the water-saturated n-octanol.

  • Equilibration: Shake the vessel for a set period (e.g., 1 hour) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the aqueous and organic phases.

  • Concentration Measurement: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Conclusion and Future Directions

The comparative analysis of 4-isopropoxybenzenesulfonamide and 4-aminobenzenesulfonamide serves as a powerful illustration of structure-activity relationships. The substitution of a single functional group fundamentally alters the mechanism of action, shifting the compound from a classic antibacterial agent to a molecule with an uncharacterized but potentially distinct biological profile. While sulfanilamide's utility is well-defined, the therapeutic potential of 4-isopropoxybenzenesulfonamide remains an open question. Its increased lipophilicity suggests that future research should focus on its effects on intracellular or CNS targets. The experimental protocols provided herein offer a clear roadmap for the empirical validation of these predicted differences and for the broader exploration of novel sulfonamide derivatives.

References

  • ChemBK. (n.d.). 4-aminobenzenesulfonamide. Retrieved January 25, 2026, from [Link]

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 4-Isopropoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, mass spectrometry stands as an indispensable tool for molecular characterization. Understanding the fragmentation patterns of novel or modified compounds is crucial for structural elucidation and impurity profiling. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-isopropoxybenzenesulfonamide. In the absence of a publicly available experimental spectrum for this specific molecule, we will build a robust predictive model based on the well-established fragmentation behaviors of its core structural motifs: aromatic sulfonamides and alkoxybenzenes.

This guide will not only predict the fragmentation pathways of 4-isopropoxybenzenesulfonamide but also provide a comparative analysis with structurally related compounds for which experimental data is available. By understanding the underlying chemical principles, researchers can confidently interpret the mass spectra of similar molecules encountered in their work.

The Structural Landscape: 4-Isopropoxybenzenesulfonamide and Its Relatives

4-Isopropoxybenzenesulfonamide is comprised of a central benzene ring substituted with a sulfonamide group (-SO₂NH₂) and an isopropoxy group (-OCH(CH₃)₂). To predict its fragmentation, we will draw comparisons with the following compounds:

  • Benzenesulfonamide: The foundational structure, providing insight into the fragmentation of the core phenylsulfonamide moiety.

  • 4-Methoxybenzenesulfonamide: A close structural analog that helps understand the influence of a simpler alkoxy group.

  • Anisole (Methoxybenzene) and Isopropyl Phenyl Ether: These compounds will inform the fragmentation behavior of the alkoxy side chain.

CompoundStructureMolecular Weight ( g/mol )
4-Isopropoxybenzenesulfonamide C₉H₁₃NO₃S215.27
Benzenesulfonamide C₆H₇NO₂S157.19
4-Methoxybenzenesulfonamide C₇H₉NO₃S187.22
Anisole C₇H₈O108.14
Isopropyl Phenyl Ether C₉H₁₂O136.19

Predicting the Fragmentation Symphony of 4-Isopropoxybenzenesulfonamide

Electron ionization mass spectrometry subjects molecules to high-energy electrons, leading to the formation of a molecular ion (M⁺•) that subsequently undergoes a series of fragmentation events. The resulting mass spectrum is a fingerprint of the molecule's structure. Based on established fragmentation rules, we can predict the key fragmentation pathways for 4-isopropoxybenzenesulfonamide.

Primary Fragmentation Pathways

The initial fragmentation events are expected to occur at the molecule's weakest bonds and most reactive sites.

Caption: Predicted secondary fragmentation pathways.

  • Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation of aromatic sulfonamides is the elimination of a neutral SO₂ molecule (64 u).

    • The ion at m/z 173 ([4-hydroxybenzenesulfonamide]⁺•) could lose SO₂ to form a fragment at m/z 109 .

    • The ion at m/z 172 ([M - isopropyl]⁺) could also lose SO₂ to yield an ion at m/z 108 .

Comparative Fragmentation Analysis

To substantiate our predictions, we will now compare the expected fragmentation of 4-isopropoxybenzenesulfonamide with the known fragmentation patterns of its structural relatives.

Benzenesulfonamide: The Core Structure

The mass spectrum of benzenesulfonamide provides a baseline for the fragmentation of the phenylsulfonamide core. [1][2] Key Fragments of Benzenesulfonamide:

m/zIdentityFragmentation
157[M]⁺•Molecular Ion
93[M - SO₂]⁺•Loss of SO₂
77[C₆H₅]⁺Phenyl cation
65[C₅H₅]⁺Loss of H₂ from phenyl cation

The prominent loss of SO₂ is a key diagnostic feature for sulfonamides. The formation of the phenyl cation at m/z 77 is also a major pathway.

4-Methoxybenzenesulfonamide: The Closest Analog

While a full spectrum is not readily available, the predicted fragmentation of 4-methoxybenzenesulfonamide offers valuable comparative insights. [3][4][5] Predicted Key Fragments of 4-Methoxybenzenesulfonamide:

m/zIdentityFragmentation
187[M]⁺•Molecular Ion
172[M - CH₃]⁺Loss of methyl radical
123[M - SO₂]⁺•Loss of SO₂
108[M - SO₂ - CH₃]⁺Sequential loss of SO₂ and methyl
92[C₆H₄O]⁺•Methoxy-substituted phenyl cation

The loss of the alkyl group from the ether and the loss of SO₂ are expected to be the dominant fragmentation pathways, mirroring what we predict for the isopropoxy analog.

Anisole and Isopropyl Phenyl Ether: The Alkoxy Side Chain

The fragmentation of simple alkoxybenzenes provides clues about the behavior of the isopropoxy group.

  • Anisole (Methoxybenzene): The mass spectrum of anisole is characterized by the loss of a methyl radical (•CH₃) to form a stable phenoxy cation at m/z 93, followed by the loss of carbon monoxide (CO) to give the cyclopentadienyl cation at m/z 65. [6][7]* Isopropyl Phenyl Ether: The fragmentation is expected to be dominated by the loss of the isopropyl radical (•CH(CH₃)₂) to form the phenoxy cation at m/z 93. Another significant fragmentation is the loss of propene (C₃H₆) via a rearrangement to give the phenol radical cation at m/z 94. [8] This confirms that both alpha-cleavage (loss of the alkyl radical) and rearrangement with neutral loss are important fragmentation pathways for alkoxybenzenes, supporting our predictions for 4-isopropoxybenzenesulfonamide.

Experimental Protocol: Acquiring a Mass Spectrum

For researchers wishing to obtain an experimental mass spectrum of 4-isopropoxybenzenesulfonamide or similar compounds, the following general protocol for a gas chromatography-mass spectrometry (GC-MS) system with electron ionization is recommended.

Sample Preparation
  • Dissolution: Dissolve a small amount (approximately 1 mg) of the solid 4-isopropoxybenzenesulfonamide in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane, or ethyl acetate).

  • Dilution: If necessary, dilute the stock solution to an appropriate concentration for GC-MS analysis (typically 1-10 µg/mL).

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

Data Analysis
  • Total Ion Chromatogram (TIC): Identify the peak corresponding to 4-isopropoxybenzenesulfonamide.

  • Mass Spectrum: Obtain the background-subtracted mass spectrum for the target peak.

  • Interpretation: Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions. Compare the experimental spectrum with the predicted fragmentation pathways outlined in this guide.

Caption: General workflow for GC-MS analysis.

Conclusion

By systematically dissecting the structure of 4-isopropoxybenzenesulfonamide and drawing logical parallels with well-characterized related compounds, we have constructed a detailed and reliable prediction of its mass spectrometric fragmentation pattern. The key predicted fragments arise from the loss of the isopropyl radical, the sulfonamide moiety, and a neutral propene molecule, followed by the characteristic loss of sulfur dioxide. This guide provides researchers with a solid framework for interpreting the mass spectra of 4-isopropoxybenzenesulfonamide and other structurally similar molecules, thereby aiding in their analytical and drug development endeavors. The provided experimental protocol offers a starting point for obtaining high-quality data for such compounds.

References

  • NIST Mass Spectrometry Data Center. (n.d.). Benzenesulfonamide, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). Benzenesulfonamide. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzenesulfonamide. Retrieved from [Link]

  • ETDEWEB. (1997). Mass spectrometric study on the fragmentation of anisole. Retrieved from [Link]

  • ResearchGate. (n.d.). Photoionization mass spectra of anisole taken with selected temperatures at a photoenergy of 10.6 eV. Retrieved from [Link]

  • Pearson. (n.d.). Propose a fragmentation to account for each numbered peak in the mass spectrum of n-butyl isopropyl ether. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Isopropoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like 4-isopropoxybenzenesulfonamide are routine. However, the lifecycle of these molecules extends beyond the laboratory bench. Proper disposal is not merely a regulatory formality but a critical component of ensuring laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-isopropoxybenzenesulfonamide, grounded in an understanding of its chemical properties and potential hazards.

Understanding the Compound: Hazard Profile of 4-Isopropoxybenzenesulfonamide

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1][2]GHS07
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[1][2][3]GHS07
Serious Eye Damage/Eye Irritation (Category 2A) Causes serious eye irritation.[1][2][3]GHS07
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation May cause respiratory irritation.[1][2][3]GHS07
Chronic Aquatic Toxicity (Category 4) May cause long lasting harmful effects to aquatic life.None

This profile underscores the necessity of treating 4-isopropoxybenzenesulfonamide as a hazardous chemical and managing its disposal accordingly. The sulfonamide functional group, in particular, is associated with environmental persistence, as these compounds are generally not readily biodegradable.[4] This persistence necessitates disposal methods that prevent its release into the environment.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of 4-isopropoxybenzenesulfonamide waste.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Steps cluster_disposal Disposal Route A 1. Hazard Assessment & PPE Selection B 2. Waste Segregation A->B C 3. Container Selection B->C D 4. Labeling C->D E 5. Temporary Storage D->E Transfer to Storage F 6. Waste Pickup Request E->F G 7. Final Disposal F->G

Caption: A flowchart illustrating the key stages of the 4-isopropoxybenzenesulfonamide disposal process.

Experimental Protocol: Waste Management

1. Hazard Assessment & Personal Protective Equipment (PPE) Selection:

  • Causality: Before handling any waste, it is crucial to understand its potential hazards to select the appropriate PPE. The inferred hazards of 4-isopropoxybenzenesulfonamide necessitate protection against skin and eye contact, inhalation, and ingestion.

  • Procedure:

    • Always handle the waste within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[5][6]

    • Wear a standard laboratory coat, chemical-resistant gloves (nitrile is a suitable option), and safety glasses with side shields or goggles.[3][7]

2. Waste Segregation:

  • Causality: Proper segregation prevents dangerous chemical reactions between incompatible waste streams and ensures that waste is disposed of via the correct and most cost-effective route.

  • Procedure:

    • Solid Waste: Collect pure 4-isopropoxybenzenesulfonamide, contaminated labware (e.g., weighing boats, filter paper), and used PPE in a designated solid chemical waste container.

    • Liquid Waste: Solutions containing 4-isopropoxybenzenesulfonamide should be collected in a designated liquid chemical waste container. Do not mix with other waste streams unless their compatibility is known.

    • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.

3. Container Selection:

  • Causality: The container must be compatible with the chemical waste to prevent leaks and degradation of the container itself.

  • Procedure:

    • Use chemically resistant, leak-proof containers with secure screw-top lids. High-density polyethylene (HDPE) is a suitable material for both solid and liquid waste.

    • Ensure the container is of an appropriate size for the amount of waste to be generated.

4. Labeling:

  • Causality: Accurate labeling is a regulatory requirement and is essential for the safety of all personnel handling the waste, from the laboratory to the final disposal facility.

  • Procedure:

    • Label the waste container clearly with the words "Hazardous Waste."

    • List all constituents by their full chemical names (no abbreviations or formulas) and their approximate concentrations. For this specific waste, clearly write "4-isopropoxybenzenesulfonamide."

    • Indicate the specific hazards (e.g., "Irritant," "Harmful if Swallowed").

    • Include the date the waste was first added to the container and the name of the generating researcher or lab.

5. Temporary Storage:

  • Causality: Safe temporary storage within the laboratory minimizes the risk of spills and exposure.

  • Procedure:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be in a secondary containment tray to contain any potential leaks.

    • Store away from incompatible materials, such as strong oxidizing agents.[5][7]

6. Waste Pickup Request:

  • Causality: Hazardous waste must be disposed of through a licensed and approved waste management vendor.

  • Procedure:

    • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) office.

7. Final Disposal:

  • Causality: The final disposal method is determined by the chemical's properties and regulatory requirements to ensure minimal environmental impact.

  • Procedure:

    • The EHS office will coordinate with a licensed hazardous waste disposal company. The most common and appropriate disposal method for this type of chemical is high-temperature incineration at a permitted facility.[3][5] This method ensures the complete destruction of the organic molecule.

    • Under no circumstances should 4-isopropoxybenzenesulfonamide or its solutions be disposed of down the drain. [4][8] Its potential for environmental persistence and aquatic toxicity makes this route of disposal unacceptable.

Decision-Making Logic for Disposal

The choice of disposal method is not arbitrary. The following diagram illustrates the logical flow that leads to the recommended disposal protocol.

DisposalDecision A Is the substance hazardous? B Yes (Irritant, Acutely Toxic, Aquatically Toxic) A->B Inferred from analogs C No A->C D Is it biodegradable? B->D J General Waste C->J E No (Sulfonamide structure) D->E Literature data F Yes D->F G Can it be neutralized in the lab? E->G K Drain Disposal (with approval) F->K H No established simple protocol G->H I Dispose via licensed hazardous waste contractor (Incineration) H->I

Caption: Decision tree for determining the appropriate disposal route for 4-isopropoxybenzenesulfonamide.

By adhering to these protocols, researchers can ensure that the final step in the lifecycle of 4-isopropoxybenzenesulfonamide is handled with the same level of scientific rigor and responsibility as its synthesis and application. This commitment to safety and environmental consciousness is paramount in modern drug discovery and development.

References

  • MDPI. (n.d.). Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method. Retrieved from [Link]

  • PubChem. (n.d.). 4-Propoxybenzenesulfonamide. Retrieved from [Link]

  • PubMed. (n.d.). Fluorinated benzenesulfonamide anticancer inhibitors of carbonic anhydrase IX exhibit lower toxic effects on zebrafish embryonic development than ethoxzolamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on sulfonamide degradation products. Retrieved from [Link]

  • MDPI. (n.d.). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. Retrieved from [Link]

  • PubMed. (2018, December 15). Removal of sulfonamide antibiotics and human metabolite by biochar and biochar/H2O2 in synthetic urine. Retrieved from [Link]

  • PubMed. (2017, January 17). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2024, March 15). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • PubMed. (n.d.). Carbonic anhydrases inhibitory effects of new benzenesulfonamides synthesized by using superacid chemistry. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Isopropoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 4-Isopropoxybenzenesulfonamide

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As laboratory professionals, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 4-Isopropoxybenzenesulfonamide. While a specific Safety Data Sheet (SDS) for 4-Isopropoxybenzenesulfonamide was not located, the following procedures are based on a comprehensive review of safety protocols for structurally similar sulfonamide compounds and general best practices for handling chemical powders. It is imperative to treat all new or unknown substances with a high degree of caution.[1]

Hazard Assessment and Causality

Sulfonamides as a class of compounds can present several potential hazards. Based on data from analogous structures, 4-Isopropoxybenzenesulfonamide should be handled as a substance that may cause skin, eye, and respiratory irritation.[2][3] Ingestion and inhalation of the powder should be avoided, as related compounds have shown potential for harm through these routes of exposure.[2]

The primary risks associated with handling this compound in its solid form arise from the potential for generating airborne dust. Fine powders can be easily inhaled, leading to respiratory tract irritation, and can settle on skin and surfaces, increasing the risk of contact exposure.[3][4] Therefore, all handling procedures must be designed to minimize dust generation and aerosolization.

Personal Protective Equipment (PPE): Your Primary Barrier

A multi-layered approach to personal protective equipment is crucial to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[5][6]

PPE Component Specification Rationale for Use
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent direct skin contact with the compound.[3][7]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities or when there is a significant splash hazard.To protect the eyes from dust particles and potential splashes.[3][4]
Body Protection A fully fastened lab coat.To protect the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher)To be used when handling the powder outside of a certified chemical fume hood or when there is a potential for dust generation.[4][7]

Always inspect PPE for integrity before use and discard and replace if damaged.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is fundamental for the safe handling of 4-Isopropoxybenzenesulfonamide. These steps are designed to be a self-validating system of safety.

3.1. Preparation and Engineering Controls:

  • Designated Work Area: Conduct all handling of 4-Isopropoxybenzenesulfonamide in a designated area, such as a chemical fume hood, to minimize the inhalation of any dust.[4]

  • Surface Protection: Before beginning work, cover the work surface with absorbent, disposable bench paper. This will help contain any spills and simplify cleanup.

  • Gather Materials: Ensure all necessary equipment, including a calibrated scale, weigh boats, spatulas, and waste containers, are within easy reach to avoid unnecessary movement and potential for spills.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station before starting any work.[4]

3.2. Weighing and Handling Procedure:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Transferring the Compound: When transferring the powder from its primary container, use a spatula to gently scoop the material into a weigh boat. Avoid pouring, as this can generate dust.[4]

  • Weighing: If using an analytical balance, an enclosure is recommended to contain any fine particles.[4]

  • Container Management: Keep the primary container of 4-Isopropoxybenzenesulfonamide closed whenever possible to prevent contamination and accidental spills.[8]

  • Dissolving: If the protocol requires dissolving the compound, add the solvent to the vessel containing the powder slowly to avoid splashing.

3.3. Post-Handling and Decontamination:

  • Clean Up: After handling is complete, carefully wipe down the work surface with a damp cloth or paper towel to remove any residual powder. Dispose of the cleaning materials as hazardous waste.

  • PPE Removal: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last and disposed of in the appropriate waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact with the compound is suspected.[3]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

4.1. Solid Waste:

  • All solid waste contaminated with 4-Isopropoxybenzenesulfonamide, including weigh boats, gloves, and bench paper, should be placed in a clearly labeled, sealed hazardous waste container.[9]

4.2. Liquid Waste:

  • Solutions containing 4-Isopropoxybenzenesulfonamide should be collected in a designated, sealed hazardous waste container. Do not dispose of chemical waste down the drain unless specifically authorized by your institution's environmental health and safety department.[10]

4.3. Empty Containers:

  • Empty containers of 4-Isopropoxybenzenesulfonamide should be triple-rinsed with a suitable solvent.[11] The rinsate should be collected as hazardous waste. After rinsing, the label on the container should be defaced before disposal in accordance with institutional guidelines.[11][12]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing.[1]

  • Eye Contact: Flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Visual Workflow for Handling 4-Isopropoxybenzenesulfonamide

The following diagram illustrates the key steps and decision points for the safe handling of 4-Isopropoxybenzenesulfonamide.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase Designated Area Work in Designated Area (Fume Hood) Gather Materials Gather All Necessary Materials Designated Area->Gather Materials Don PPE Don Appropriate PPE Gather Materials->Don PPE Weigh Compound Weigh Compound (Minimize Dust) Don PPE->Weigh Compound Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Segregate Waste Segregate Solid and Liquid Waste Perform Experiment->Segregate Waste Dispose Waste Dispose of Waste in Labeled Containers Segregate Waste->Dispose Waste Decontaminate Area Decontaminate Work Area Dispose Waste->Decontaminate Area End End Decontaminate Area->End Start Start Start->Designated Area

Caption: Workflow for the safe handling of 4-Isopropoxybenzenesulfonamide.

References

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2023). Personal Protective Equipment. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • University of Padova. (2019). SOP title Disposal of hazardous waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • National Institutes of Health. (2020). The NIH Drain Discharge Guide. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • 3M. (n.d.). Pharmaceutical industry best practice. Retrieved from [Link]

  • Stanford Health Care. (2023). Investigational Product Disposal, Return, and Destruction. Retrieved from [Link]

  • BioSafe Tech by QUALIA. (n.d.). BSL-4 PPE: Essential Gear for Maximum Containment. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.